molecular formula C17H27NO2 B15569938 Neostenine

Neostenine

Cat. No.: B15569938
M. Wt: 277.4 g/mol
InChI Key: ROIHYOJMCBKEER-NMPAGYRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neostenine is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(1R,9S,10S,11S,14R,15S,16S)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one

InChI

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m1/s1

InChI Key

ROIHYOJMCBKEER-NMPAGYRCSA-N

Origin of Product

United States

Foundational & Exploratory

Neostenine: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine is a stenine-type alkaloid belonging to the broader class of Stemona alkaloids. These natural products have garnered significant interest within the scientific community due to their traditional use in Chinese and Japanese medicine for treating respiratory ailments and their demonstrated biological activities, including antitussive effects.[1] This technical guide provides a comprehensive overview of the natural source of this compound, alongside detailed methodologies for its extraction and isolation from plant material. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

The primary natural source of this compound is the roots of plants from the Stemonaceae family. Specifically, this compound has been successfully isolated from the roots of Stemona tuberosa .[2] While other Stemona species, such as Stemona parviflora and Stemona japonica, are known to produce a variety of structurally related alkaloids, Stemona tuberosa is a confirmed source of this compound itself.[3][4][5]

Quantitative Data on this compound Isolation

The yield of this compound from its natural source can vary depending on the specific plant population, geographical location, and the extraction and purification methods employed. However, one study reported a significant yield of this compound from the roots of Stemona tuberosa.

Natural SourcePlant PartCompoundYieldReference
Stemona tuberosaRootsThis compound588 mg[2]

Experimental Protocols for Isolation of this compound

The isolation of this compound from its natural source is a multi-step process that involves initial extraction from the plant material, followed by a series of purification steps. The following protocols are based on established methods for the isolation of Stemona alkaloids.

Protocol 1: General Extraction of Crude Alkaloids from Stemona Roots

This protocol describes a general method for obtaining a crude alkaloid extract from the roots of Stemona species.

1. Plant Material Preparation:

  • Air-dry the roots of Stemona tuberosa.
  • Grind the dried roots into a coarse powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • Macerate the powdered root material in 95% ethanol (B145695) (EtOH) at a solvent-to-sample ratio of approximately 10:1 (v/w).[3]
  • Alternatively, ultrasonic-assisted extraction with 80% methanol (B129727) (MeOH) can be employed.[2]
  • For exhaustive extraction, the process should be repeated multiple times (e.g., three times for three days each).[3]

3. Concentration:

  • Combine the ethanolic or methanolic extracts.
  • Evaporate the solvent under reduced pressure to obtain a crude extract.

4. Acid-Base Liquid-Liquid Extraction:

  • Acidify the crude extract with a dilute acid, such as 4% hydrochloric acid (HCl), to a pH of 1-2.[3] This converts the alkaloids into their salt form, which are soluble in the aqueous phase.
  • Partition the acidified extract between an organic solvent (e.g., ethyl ether or ethyl acetate) and water. Discard the organic layer, which contains non-alkaloidal impurities.[3][6]
  • Basify the aqueous layer with a base, such as aqueous ammonia (B1221849) (NH₃), to a pH of 9-10.[3] This neutralizes the alkaloid salts, converting them back to their free base form, which are soluble in organic solvents.
  • Extract the basified aqueous solution repeatedly with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).[3]
  • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Chromatographic Purification of this compound

The crude alkaloid mixture obtained from the initial extraction requires further purification to isolate this compound. This is typically achieved through various chromatographic techniques.

1. Column Chromatography:

  • Subject the crude alkaloid extract to column chromatography over silica (B1680970) gel.[6]
  • Elute the column with a gradient solvent system of increasing polarity. A common mobile phase is a mixture of chloroform and methanol (CHCl₃/MeOH), starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.[6]
  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent) to identify the fractions containing this compound.

2. Further Purification (if necessary):

  • Fractions enriched with this compound may require further purification. A reported solvent system for the purification of this compound is a mixture of chloroform, methanol, and water (CHCl₃/MeOH/H₂O) in a ratio of 25:4:1.[2]
  • For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Stemona tuberosa roots.

Neostenine_Isolation_Workflow PlantMaterial Dried & Powdered Stemona tuberosa Roots SolventExtraction Solvent Extraction (95% EtOH or 80% MeOH) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Acidification Acidification (pH 1-2) CrudeExtract->Acidification AqueousPhase1 Aqueous Phase (Alkaloid Salts) Acidification->AqueousPhase1 Partition OrganicPhase1 Organic Phase (Impurities) Acidification->OrganicPhase1 Partition Basification Basification (pH 9-10) AqueousPhase1->Basification AqueousPhase2 Aqueous Phase Basification->AqueousPhase2 Partition OrganicPhase2 Organic Phase (Crude Alkaloids) Basification->OrganicPhase2 Partition CrudeAlkaloids Crude Alkaloid Mixture OrganicPhase2->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography (CHCl3/MeOH gradient) CrudeAlkaloids->ColumnChromatography NeostenineFractions This compound-Enriched Fractions ColumnChromatography->NeostenineFractions FinalPurification Further Purification (e.g., CHCl3/MeOH/H2O) NeostenineFractions->FinalPurification Purethis compound Pure this compound FinalPurification->Purethis compound

Caption: General workflow for the isolation of this compound.

References

The Structural Elucidation of Neostenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine (B1156026), a member of the structurally complex Stemona alkaloids, has garnered significant attention within the scientific community due to its pronounced antitussive properties. Isolated from Stemona tuberosa, this natural product presents a formidable challenge for structural elucidation and total synthesis owing to its intricate tetracyclic framework. This technical guide provides a comprehensive overview of the structure elucidation of this compound, with a particular focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a crystalline solid with the molecular formula C₁₇H₂₇NO₂, corresponding to a molecular weight of 277.4 g/mol . The structure of this compound was determined through a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry, and was ultimately confirmed by X-ray crystallography of synthetic samples.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound are characterized by a high degree of signal overlap, necessitating the use of two-dimensional NMR techniques for unambiguous assignment. The complete ¹H and ¹³C NMR data for a synthetic sample of (±)-neostenine are summarized in the table below.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz)
130.21.65-1.55 (m), 1.45-1.35 (m)
226.41.80-1.70 (m), 1.55-1.45 (m)
354.12.95 (dt, J = 11.5, 3.0), 2.15 (td, J = 11.5, 3.5)
558.23.20 (dd, J = 11.0, 4.5), 2.05 (t, J = 11.0)
626.91.75-1.65 (m), 1.35-1.25 (m)
733.12.00-1.90 (m), 1.50-1.40 (m)
862.93.10 (m)
9a47.22.30 (m)
1041.82.20 (m)
1182.14.10 (td, J = 10.5, 4.5)
12176.9-
1343.12.80 (m)
1414.21.25 (d, J = 7.0)
1529.81.60-1.50 (m)
1612.00.90 (t, J = 7.5)
1725.91.50-1.40 (m), 1.20-1.10 (m)

Data obtained from the supporting information of the total synthesis of (±)-neostenine by Frankowski et al. (2008).

Structure Elucidation Workflow

The determination of the complex structure of this compound is a multi-step process that integrates data from various analytical techniques. The logical workflow for this process is depicted in the diagram below.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structure Determination isolation Isolation from Stemona tuberosa chromatography Chromatographic Purification isolation->chromatography ms Mass Spectrometry (Molecular Formula) chromatography->ms nmr_1d 1D NMR (¹H, ¹³C, DEPT) chromatography->nmr_1d fragment_assembly Fragment Assembly (from 2D NMR) ms->fragment_assembly nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->fragment_assembly relative_stereo Relative Stereochemistry (NOESY/ROESY) fragment_assembly->relative_stereo absolute_stereo Absolute Stereochemistry (X-ray Crystallography) relative_stereo->absolute_stereo final_structure Final Structure of This compound absolute_stereo->final_structure

Figure 1. Workflow for the structure elucidation of this compound.

Key 2D NMR Correlations for Structure Elucidation

Two-dimensional NMR spectroscopy is pivotal in assembling the molecular structure of this compound. The COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly crucial for establishing the carbon skeleton and the connectivity of proton spin systems.

The following diagram illustrates the key COSY and HMBC correlations that were instrumental in piecing together the this compound framework.

nmr_correlations cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) H-8 H-8 H-9a H-9a H-8->H-9a C-9a C-9a H-8->C-9a H-1 H-1 H-9a->H-1 H-2 H-2 H-1->H-2 H-1->C-9a H-3 H-3 H-2->H-3 C-5 C-5 H-3->C-5 H-5 H-5 H-6 H-6 H-5->H-6 C-3 C-3 H-5->C-3 H-7 H-7 H-6->H-7 H-10 H-10 H-11 H-11 H-10->H-11 H-15 H-15 H-11->H-15 C-12 C-12 H-11->C-12 C-10 C-10 H-11->C-10 H-11->C-9a H-16 H-16 H-15->H-16 H-13 H-13 H-14 H-14 H-13->H-14 H-14->C-12 C-13 C-13 H-14->C-13 H-17 H-17 H-16->H-17

An In-depth Technical Guide to the Core Mechanism of Action of Neostigmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostigmine (B1678181) is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor. Its primary mechanism of action involves the inhibition of the acetylcholinesterase enzyme, leading to an accumulation of acetylcholine (B1216132) at the neuromuscular junction and other cholinergic synapses. This accumulation enhances the activation of both nicotinic and muscarinic receptors, resulting in increased muscle contraction and parasympathetic activity. This guide provides a detailed technical overview of neostigmine's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Acetylcholinesterase Inhibition

Neostigmine's therapeutic and toxic effects are primarily a consequence of its ability to reversibly inhibit the enzyme acetylcholinesterase (AChE).[1][2][3] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, a process that terminates the signal at cholinergic synapses.[4][5]

By binding to AChE, neostigmine acts as a "false substrate".[6] The neostigmine molecule, which resembles acetylcholine, docks at the active site of the enzyme.[6] It then transfers its carbamyl group to a serine residue within the enzyme's active site, forming a carbamylated enzyme complex.[7] This complex is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the breakdown of acetylcholine.[6][8] This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[9]

The increased concentration of acetylcholine amplifies its effect on both nicotinic and muscarinic receptors, leading to enhanced cholinergic transmission.[9][10] Neostigmine is a quaternary ammonium (B1175870) compound, which means it is more polar and does not readily cross the blood-brain barrier, confining its effects primarily to the peripheral nervous system.[10]

Quantitative Data on Neostigmine's Inhibitory Potency

The inhibitory potency of neostigmine on acetylcholinesterase is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values can vary depending on the source of the enzyme and the specific experimental conditions.

ParameterValueEnzyme SourceCommentsReference
IC50 0.062 ± 0.003 µMHuman Acetylcholinesterase---[11]
IC50 7.0 x 10⁻⁴ MFrog Sympathetic Ganglion Cells (effect on ACh-induced current)This value reflects the inhibition of acetylcholine-induced currents, not direct enzyme inhibition.[12][13]
Ki 0.02 µMElectric Eel AcetylcholinesteraseKi value for the inhibition of AChE-associated aryl acylamidase activity.[14]
Ki 0.001 µMElectric Eel AcetylcholinesteraseKi value for the inhibition of acetylcholinesterase.[14]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

A standard method for quantifying acetylcholinesterase activity and the inhibitory effects of compounds like neostigmine is the colorimetric assay developed by Ellman.[15][16][17]

Principle

This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at approximately 412 nm.[1][15] The rate of color formation is directly proportional to the AChE activity.

Materials
  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Neostigmine (or other test inhibitor) solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure
  • Reagent Preparation : Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitor in the appropriate buffer.

  • Assay Setup : In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • DTNB solution

    • Test inhibitor solution (at various concentrations) or buffer (for control)

  • Enzyme Addition : Add the AChE solution to all wells except for the blank.

  • Pre-incubation : Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation : Add the ATCI substrate to each well to start the enzymatic reaction.[1]

  • Measurement : Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).[1]

  • Data Analysis :

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways Affected by Neostigmine

The accumulation of acetylcholine due to neostigmine's action potentiates signaling through both nicotinic and muscarinic acetylcholine receptors.

Nicotinic Receptor Signaling at the Neuromuscular Junction

At the neuromuscular junction, acetylcholine is the primary neurotransmitter responsible for muscle contraction.

  • Acetylcholine Release : An action potential arriving at the motor neuron terminal triggers the influx of Ca²⁺ and the release of acetylcholine into the synaptic cleft.

  • Nicotinic Receptor Activation : Acetylcholine binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's motor end plate.

  • Muscle Fiber Depolarization : The binding of acetylcholine opens the nAChR ion channel, allowing an influx of Na⁺ ions, which depolarizes the muscle fiber membrane.

  • Excitation-Contraction Coupling : This depolarization triggers a cascade of events leading to the release of Ca²⁺ from the sarcoplasmic reticulum and subsequent muscle contraction.

  • Neostigmine's Role : By inhibiting AChE, neostigmine increases the concentration and prolongs the presence of acetylcholine in the synaptic cleft, leading to more frequent and prolonged activation of nAChRs and, consequently, enhanced muscle strength.[9] Neostigmine has also been shown to act as a competitive inhibitor of neuronal nAChRs.[18]

Muscarinic Receptor Signaling

Neostigmine also enhances the effects of acetylcholine on muscarinic receptors, which are found in various organs and tissues, including smooth muscle, cardiac muscle, and glands.[5][10] This leads to a range of parasympathomimetic effects, such as:

  • Cardiovascular : Bradycardia (slowing of the heart rate)

  • Respiratory : Bronchoconstriction and increased bronchial secretions

  • Gastrointestinal : Increased motility and secretions, which can cause cramping and diarrhea

  • Ocular : Miosis (constriction of the pupil)

  • Glandular : Increased salivation and sweating

Chronic administration of neostigmine can lead to alterations in muscarinic receptor density.[19] Due to these widespread muscarinic effects, neostigmine is often co-administered with an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to block these side effects while preserving the desired effects at the neuromuscular junction.[20]

Visualizations

Signaling Pathway Diagrams

Neostigmine_Mechanism_of_Action cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Cell ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor Cholinergic Receptor (Nicotinic or Muscarinic) ACh_released->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Receptor->Postsynaptic Signal Transduction Neostigmine Neostigmine Neostigmine->AChE Inhibits caption Mechanism of Neostigmine at the Cholinergic Synapse

Caption: Mechanism of Neostigmine at the Cholinergic Synapse.

Neuromuscular_Junction_Signaling MotorNeuron Motor Neuron Action Potential AChRelease Acetylcholine (ACh) Release MotorNeuron->AChRelease nAChR Nicotinic ACh Receptor Activation AChRelease->nAChR AChE Acetylcholinesterase (AChE) Activity AChRelease->AChE Substrate Depolarization Motor End Plate Depolarization nAChR->Depolarization CaRelease Ca²⁺ Release from Sarcoplasmic Reticulum Depolarization->CaRelease Contraction Muscle Contraction CaRelease->Contraction AChBreakdown ACh Breakdown AChE->AChBreakdown Neostigmine Neostigmine Neostigmine->AChE Inhibition caption Neostigmine's Effect on Neuromuscular Junction Signaling

Caption: Neostigmine's Effect on Neuromuscular Junction Signaling.

Experimental Workflow Diagram

AChE_Inhibition_Assay_Workflow Start Start PrepReagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) Start->PrepReagents PlateSetup Set up 96-well Plate (Buffer, DTNB, Inhibitor) PrepReagents->PlateSetup AddEnzyme Add AChE Solution PlateSetup->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Initiate Reaction (Add ATCI Substrate) PreIncubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 412 nm (Kinetic Read) AddSubstrate->MeasureAbsorbance DataAnalysis Data Analysis (Calculate Reaction Rates and % Inhibition) MeasureAbsorbance->DataAnalysis DetermineIC50 Determine IC50 Value DataAnalysis->DetermineIC50 End End DetermineIC50->End caption Experimental Workflow for Acetylcholinesterase Inhibition Assay

Caption: Experimental Workflow for Acetylcholinesterase Inhibition Assay.

References

Neostenine: A Potential Therapeutic Agent for Cough

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neostenine, a stenine-type Stemona alkaloid, has demonstrated significant potential as a therapeutic agent, primarily owing to its notable antitussive properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, supporting preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel antitussive therapies.

Introduction

Cough is a prevalent reflex action that, while serving a protective function, can become persistent and debilitating in various respiratory conditions. The therapeutic options for chronic cough are limited, highlighting the need for novel and effective antitussive agents. This compound, an alkaloid isolated from plants of the Stemona genus, has emerged as a promising candidate. Preclinical studies have validated its significant cough-suppressing activity, suggesting a mechanism of action involving the central nervous system. This guide synthesizes the current knowledge on this compound, with a focus on its pharmacological profile and the methodologies used to evaluate its therapeutic potential.

Mechanism of Action: Muscarinic M5 Receptor Binding

The primary mechanism underlying the antitussive effect of this compound is believed to be its interaction with muscarinic acetylcholine (B1216132) receptors in the central nervous system. Specifically, (±)-Neostenine has been shown to bind to the muscarinic M5 receptor.[1] This interaction is thought to modulate neuronal signaling pathways that control the cough reflex.

Muscarinic M5 Receptor Signaling Pathway

The muscarinic M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[2] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses that ultimately modulate neuronal excitability and neurotransmitter release.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M5R Muscarinic M5 Receptor This compound->M5R Gq Gq Protein M5R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases CellularResponse Modulation of Neuronal Excitability Ca2->CellularResponse PKC->CellularResponse

Muscarinic M5 Receptor Signaling Pathway.

Preclinical Efficacy: Antitussive Activity

The antitussive properties of this compound have been evaluated in a well-established preclinical model of cough.

Quantitative Data

The following table summarizes the binding affinity of (±)-Neostenine for the human muscarinic M5 receptor.

CompoundReceptorAssay TypeKi (nM)
(±)-NeostenineHuman Muscarinic M5Radioligand Binding Assay2,300
Table 1: Binding Affinity of (±)-Neostenine.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Citric Acid-Induced Cough in Guinea Pigs

This protocol describes a standard method for inducing and assessing cough in guinea pigs to evaluate the efficacy of antitussive agents.

Objective: To quantify the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Whole-body plethysmograph chambers

  • Nebulizer

  • 0.4 M Citric acid solution

  • Test compound (this compound) solution

  • Vehicle control solution

  • Data acquisition and analysis software

Procedure:

  • Acclimatization: Acclimate guinea pigs to the laboratory environment for at least one week prior to the experiment. House them under standard conditions with ad libitum access to food and water.

  • Habituation: On the day of the experiment, place individual guinea pigs into the whole-body plethysmograph chambers and allow them to habituate for at least 10 minutes.

  • Compound Administration: Administer the test compound (this compound) or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Cough Induction: After a predetermined pretreatment time (e.g., 30 minutes), expose the animals to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 3 minutes).

  • Data Recording: Record the number of coughs for a defined observation period (e.g., 10 minutes) starting from the beginning of the citric acid exposure. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes detected by the plethysmograph.

  • Data Analysis: Compare the number of coughs in the test compound-treated group to the vehicle-treated group. Calculate the percentage inhibition of cough.

Cough_Experiment_Workflow Acclimatization Animal Acclimatization (1 week) Habituation Habituation in Plethysmograph (10 min) Acclimatization->Habituation Administration Compound Administration (this compound or Vehicle) Habituation->Administration Pretreatment Pretreatment Period (e.g., 30 min) Administration->Pretreatment Induction Cough Induction (0.4M Citric Acid Aerosol, 3 min) Pretreatment->Induction Recording Data Recording (Cough Count, 10 min) Induction->Recording Analysis Data Analysis (% Inhibition) Recording->Analysis

Citric Acid-Induced Cough Experimental Workflow.
Radioligand Binding Assay for Muscarinic M5 Receptor

This protocol outlines a method to determine the binding affinity of a test compound for the muscarinic M5 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the muscarinic M5 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human muscarinic M5 receptor

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the M5 receptor according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Preparation Prepare M5 Receptor Membranes Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding Preparation->Setup Incubation Incubate to Reach Equilibrium (e.g., 60 min at 25°C) Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Insecticidal Properties of Neostenine and Related Stemona Alkaloids

Abstract

This compound is a member of the Stemona alkaloids, a class of natural products isolated from the roots and tubers of Stemonaceae plant species. For centuries, extracts from these plants have been utilized in traditional medicine, notably for their antitussive, anthelmintic, and insecticidal properties. While specific bioactivity data for this compound is not extensively documented in publicly accessible literature, the broader family of Stemona alkaloids has been the subject of significant research, revealing potent insecticidal effects. This guide synthesizes the available information on the insecticidal activities of Stemona alkaloids, with a primary focus on the proposed mechanism of action and established experimental protocols. The data presented for related compounds, such as stemofoline (B1231652) and didehydrostemofoline, serve as a strong predictive framework for understanding the potential insecticidal characteristics of this compound.

Introduction to this compound and Stemona Alkaloids

This compound is a structurally complex alkaloid belonging to the pyrrolo[1,2-a]azepine group, characteristic of the Stemona genus. The total synthesis of this compound has been a subject of interest in the field of organic chemistry, highlighting its challenging molecular architecture[1][2][3][4][5].

The broader family of Stemona alkaloids is well-regarded for a range of biological activities, most notably their potent insecticidal effects[6]. These natural products are considered a promising source for the development of new bio-insecticides. Research has demonstrated that extracts from various Stemona species, including S. collinsae, S. japonica, and S. tuberosa, exhibit significant toxicity, antifeedant, and repellent activities against numerous insect pests[2][3][7][8]. The primary insecticidal activity is attributed to specific alkaloids within these extracts, with stemofoline and didehydrostemofoline being among the most potent identified to date[7][8].

Mechanism of Action: Targeting the Insect Nervous System

The primary mode of action for insecticidal Stemona alkaloids is the disruption of the insect's central nervous system. The available evidence strongly suggests that these compounds act as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs)[1][5][9].

2.1. Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

Studies on stemofoline and related alkaloids have shown that they act as potent agonists at insect nAChRs[9]. In the insect nervous system, nAChRs are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine (ACh). When an agonist like a Stemona alkaloid binds to the receptor, it mimics ACh and causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This results in the depolarization of the postsynaptic membrane, causing hyperexcitation of the nervous system. The persistent activation of these receptors leads to uncontrolled nerve firing, paralysis, and eventual death of the insect. This mechanism is analogous to that of commercial neonicotinoid insecticides[5][9].

2.2. Potential Acetylcholinesterase (AChE) Inhibition

Some research also points towards a secondary mechanism involving the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft[9][10]. By inhibiting AChE, the concentration of acetylcholine in the synapse remains high, leading to continuous stimulation of nAChRs and contributing to the overall neurotoxic effect.

Signaling Pathway Diagram

Neostenine_MoA Figure 1. Proposed Mechanism of Action of Stemona Alkaloids cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh_vesicle->ACh_released Nerve Impulse nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Na⁺, Ca²⁺) nAChR->Ion_Channel Activates Hyperexcitation Hyperexcitation & Paralysis Ion_Channel->Hyperexcitation Leads to This compound Stemona Alkaloid (e.g., this compound) This compound->nAChR Binds (Agonist) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits (Potential) ACh_released->nAChR Binds ACh_released->AChE Hydrolyzes

Caption: Figure 1. Proposed Mechanism of Action of Stemona Alkaloids.

Quantitative Insecticidal Activity Data

While specific quantitative data for this compound is pending further research, data from closely related Stemona alkaloids and extracts provide a strong indication of their potency.

Table 1: Insecticidal Activity of Stemona Extracts

Plant SourceExtract TypeTarget InsectBioassay MethodResult (LD₅₀ / Corrected Mortality)Reference
S. collinsiaeEthanolic RootParasarcophaga ruficornis (Larvae)Direct Contact31.7 ± 0.0 mg/larva[3]
S. collinsiaeEthanolic RootParasarcophaga ruficornis (Larvae)Secondary Contact1.4 ± 0.0 mg/cm²/larva[3]
S. collinsiaeEthanolic RootParasarcophaga ruficornis (Adult)Oral (Sugar Bait)0.145 ± 0.070 g/g glucose[3]
S. tuberosaDichloromethaneAedes aegypti (Larvae)Aqueous DispersionLC₅₀ = 13 ppm (Fraction F6)[11]

Table 2: Insecticidal Activity of Purified Stemona Alkaloids

AlkaloidTarget InsectBioassay MethodResult (LC₅₀ / EC₅₀)Reference
StemofolineSpodoptera littoralis (Neonate Larvae)Chronic FeedingLC₅₀ = 2.4 ppm[8]
StemofolineSpodoptera littoralis (Neonate Larvae)Chronic FeedingEC₅₀ = 0.98 ppm (Growth Inhibition)[8]
DidehydrostemofolineSpodoptera littoralis (Neonate Larvae)Chronic FeedingLC₅₀ = 5.2 ppm[7]
DidehydrostemofolineSpodoptera littoralis (Neonate Larvae)Chronic FeedingEC₅₀ = 2.1 ppm (Growth Inhibition)[7]
TuberostemonineSpodoptera littoralis (Neonate Larvae)Chronic FeedingNo toxic effects observed[2][7]

Experimental Protocols for Insecticidal Bioassays

The evaluation of insecticidal properties of natural products like this compound involves a variety of bioassays. The choice of method depends on the target insect and the expected mode of action (e.g., contact poison, stomach poison).

4.1. Chronic Feeding Bioassay (for chewing insects)

This method is used to determine the lethal concentration (LC₅₀) and effective concentration for growth inhibition (EC₅₀) when the insecticide is ingested.

  • Objective: To assess the toxicity of a compound when mixed into an artificial diet.

  • Procedure:

    • Preparation of Test Substance: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., ethanol, acetone) to create a stock solution. A series of dilutions are prepared from this stock.

    • Diet Preparation: A standard artificial diet for the target insect (e.g., Spodoptera littoralis) is prepared. While the diet is still liquid and cooling, an aliquot of the test compound solution is thoroughly mixed in to achieve the desired final concentration. A control diet is prepared with the solvent only.

    • Assay Setup: The diet is dispensed into individual wells of a multi-well plate or small containers. One neonate (first-instar) larva is placed in each well.

    • Incubation: The plates are maintained under controlled conditions (e.g., 25°C, >70% relative humidity, 16:8 L:D photoperiod).

    • Data Collection: After a set period (typically 7 days), larval mortality is recorded. Surviving larvae are weighed to determine growth inhibition compared to the control group.

    • Analysis: The mortality data is subjected to probit analysis to calculate the LC₅₀ value. The weight data is used to calculate the EC₅₀ for growth inhibition.

4.2. Contact Toxicity Bioassay

This assay assesses the toxicity of a compound upon direct contact with the insect cuticle.

  • Objective: To determine the lethal dose (LD₅₀) of a compound applied topically or through a treated surface.

  • Procedure (Topical Application):

    • Preparation of Test Substance: Serial dilutions of the test compound are prepared in a volatile solvent like acetone.

    • Application: Insects are anesthetized (e.g., with CO₂ or chilling). A precise volume (typically 1 µL) of the insecticide solution is applied to a specific part of the insect's body (e.g., the dorsal thorax) using a micro-applicator. Control insects are treated with solvent only.

    • Observation: Treated insects are placed in clean containers with access to food and water. Mortality is assessed at specific time points (e.g., 24, 48, 72 hours).

    • Analysis: Probit analysis is used to determine the LD₅₀, typically expressed in µg of compound per insect or per gram of insect body weight.

  • Procedure (Treated Surface/Residual Film):

    • Preparation: The inner surface of a glass vial or petri dish is coated with a solution of the test compound. The solvent is allowed to evaporate completely, leaving a uniform film of the insecticide.

    • Exposure: A known number of insects are introduced into the treated container.

    • Observation & Analysis: Mortality is recorded over time and used to calculate the lethal concentration (LC₅₀) or lethal time (LT₅₀).

Experimental Workflow Diagram

Experimental_Workflow Figure 2. General Workflow for Insecticidal Bioassay cluster_prep Preparation cluster_assay Bioassay Execution cluster_eval Evaluation Compound 1. Prepare Test Compound (this compound Dilutions) Insects 2. Rear/Select Test Insects (Uniform age/stage) Assay_Type 3. Select Bioassay Type Compound->Assay_Type Insects->Assay_Type Feeding Feeding Assay (Diet Incorporation) Assay_Type->Feeding Ingestion Contact Contact Assay (Topical/Residual) Assay_Type->Contact Contact Incubate 4. Incubate under Controlled Conditions Feeding->Incubate Contact->Incubate Record 5. Record Data (Mortality, Weight, etc.) Incubate->Record Analyze 6. Statistical Analysis (Probit, ANOVA) Record->Analyze Result 7. Determine LC₅₀ / LD₅₀ / EC₅₀ Analyze->Result

Caption: Figure 2. General Workflow for Insecticidal Bioassay.

Conclusion and Future Directions

This compound belongs to the Stemona alkaloid family, a class of compounds with well-established insecticidal properties. The primary mechanism of action for the most active members of this family is the agonism of insect nicotinic acetylcholine receptors, leading to neurotoxicity. While direct experimental data on the insecticidal activity of this compound is currently lacking, the information available for structurally related alkaloids like stemofoline provides a robust foundation for predicting its potential as a potent insecticide.

Future research should prioritize the following:

  • Insecticidal Screening of this compound: Conducting a panel of bioassays against a range of agriculturally and medically important insect pests to determine its spectrum of activity and quantify its potency (LC₅₀ and LD₅₀ values).

  • Mechanism of Action Studies: Using electrophysiological techniques (e.g., patch-clamp) on insect neurons to confirm and characterize the interaction of this compound with nAChRs and AChE.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural motifs responsible for its insecticidal activity, which can guide the development of more potent and selective synthetic insecticides.

The exploration of this compound and other Stemona alkaloids holds significant promise for the discovery of novel, naturally-derived insecticides that can contribute to sustainable pest management strategies.

References

Unveiling the Anthelmintic Potential of Neostenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine, a member of the structurally complex Stemona alkaloids, has been a subject of interest in medicinal chemistry due to the traditional use of Stemona plant extracts in treating respiratory ailments and parasitic infections. While the insecticidal properties of Stemona alkaloids are relatively well-documented, their specific anthelmintic activities, particularly that of this compound, remain a promising yet underexplored field. This technical guide provides a comprehensive overview of the available data on the anthelmintic activity of this compound and related Stemona alkaloids, details relevant experimental protocols, and explores the potential mechanisms of action.

Anthelmintic Activity of this compound and Related Stemona Alkaloids

Direct quantitative data on the anthelmintic activity of this compound against helminth parasites is currently limited in publicly available literature. However, studies on structurally related Stemona alkaloids provide valuable insights into the potential efficacy of this compound class.

In Vitro Nematicidal Activity

Research on alkaloids isolated from Stemona parviflora has demonstrated potent nematicidal effects. Specifically, protostemonine (B150507) and stemofoline (B1231652) exhibited strong activity against the free-living nematode Panagrellus redivivus.[1][2] This suggests that other alkaloids from this family, including this compound, may possess similar properties.

In another study, tuberostemonine (B192615), another related alkaloid, has been shown to affect the motility of various parasitic helminths. It paralyzed Angiostrongylus cantonensis at concentrations between 6.7 µM and 20 µM and induced contractive effects on Dipylidium caninum and Fasciola hepatica at 67 µM.[3] However, it had little effect on Schistosoma japonicum.[3]

Table 1: In Vitro Anthelmintic Activity of Stemona Alkaloids

AlkaloidTest OrganismAssay TypeActivity MetricValueReference
ProtostemoninePanagrellus redivivusNematicidal AssayIC500.10 µM[1][2]
StemofolinePanagrellus redivivusNematicidal AssayIC500.46 µM[1][2]
TuberostemonineAngiostrongylus cantonensisMotility AssayParalysis6.7 - 20 µM[3]
TuberostemonineDipylidium caninumMotility AssayContraction67 µM[3]
TuberostemonineFasciola hepaticaMotility AssayContraction67 µM[3]

Experimental Protocols

Detailed experimental protocols for testing the anthelmintic activity of this compound have not been specifically published. However, based on standard anthelmintic screening procedures and methodologies reported for other Stemona alkaloids, the following protocols can be adapted.

General Workflow for In Vitro Anthelmintic Assays

G cluster_prep Preparation cluster_assay Assay cluster_eval Evaluation Compound_Prep Compound Preparation (this compound Stock Solution) Exposure Exposure of Parasites to this compound Concentrations Compound_Prep->Exposure Parasite_Culture Parasite Culture/Isolation (e.g., C. elegans, H. contortus) Parasite_Culture->Exposure Incubation Incubation (Defined Time & Temperature) Exposure->Incubation Assessment Assessment of Viability/Motility (e.g., Microscopic Observation) Incubation->Assessment Data_Analysis Data Analysis (e.g., IC50 Calculation) Assessment->Data_Analysis

Caption: General workflow for in vitro anthelmintic activity screening.

Nematicidal Assay against Panagrellus redivivus (Adapted)

This protocol is based on the study that determined the IC50 values for protostemonine and stemofoline.

  • Nematode Culture: Panagrellus redivivus is cultured on a suitable medium, such as oatmeal or whole wheat flour, at room temperature.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.

  • Assay Setup: The assay is typically performed in 96-well microtiter plates. Each well contains the nematode suspension, culture medium, and the test compound at a specific concentration. Control wells containing the solvent and a positive control (e.g., levamisole) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: After incubation, the viability of the nematodes is assessed. This can be done by observing their motility under a microscope. Non-motile nematodes are considered dead.

  • Data Analysis: The percentage of nematode mortality is calculated for each concentration of this compound. The IC50 value, the concentration that causes 50% mortality, is then determined by plotting the mortality percentage against the compound concentration and fitting the data to a dose-response curve.

Larval Development Assay against Haemonchus contortus (Standard Protocol)
  • Egg Recovery: Haemonchus contortus eggs are recovered from the feces of infected donor animals using a standard flotation technique.

  • Assay Setup: The assay is conducted in 24- or 96-well plates. Each well contains a suspension of eggs in a nutrient medium, along with the test compound at various concentrations.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 27°C) for approximately 7 days to allow the eggs to hatch and the larvae to develop to the third larval stage (L3).

  • Development Assessment: After incubation, the development of the larvae is assessed by adding a small amount of a vital stain (e.g., Lugol's iodine) to each well and counting the number of L1, L2, and L3 larvae under a microscope.

  • Data Analysis: The percentage of inhibition of larval development is calculated for each concentration of the test compound relative to the control wells. The EC50 value, the concentration that inhibits 50% of larval development to the L3 stage, can then be determined.

Proposed Mechanism of Action: Targeting Nicotinic Acetylcholine (B1216132) Receptors

While the precise molecular target of this compound's anthelmintic activity has not been elucidated, evidence from studies on related Stemona alkaloids in insects points towards the nervous system, specifically nicotinic acetylcholine receptors (nAChRs), as a primary target.

Several Stemona alkaloids, including stemofoline, have been shown to act as agonists at insect nAChRs.[1] Agonistic activity at these receptors leads to overstimulation of the neuromuscular system, resulting in spastic paralysis and death. Given the conservation of nAChRs as critical components of neuromuscular transmission in nematodes, it is plausible that this compound exerts its anthelmintic effects through a similar mechanism.

Nicotinic acetylcholine receptors are a well-established target for several existing classes of anthelmintics, including levamisole (B84282) and pyrantel. These drugs cause spastic paralysis in nematodes by selectively activating nAChRs on muscle cells.

G This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) in Nematode Muscle Cell This compound->nAChR Binds to and activates Channel_Opening Ion Channel Opening nAChR->Channel_Opening Leads to Depolarization Prolonged Depolarization Channel_Opening->Depolarization Causes Paralysis Spastic Paralysis and Death Depolarization->Paralysis Results in

Caption: Proposed signaling pathway for the anthelmintic action of this compound.

Further research, including electrophysiological studies on nematode nAChRs and binding assays, is necessary to confirm this proposed mechanism of action for this compound. Investigating potential acetylcholinesterase (AChE) inhibitory activity could also be a valuable avenue, as some Stemona alkaloids have shown this property.

Conclusion and Future Directions

This compound and other Stemona alkaloids represent a promising class of natural products with potential for development as novel anthelmintics. The potent nematicidal activity of related compounds highlights the need for dedicated studies to quantify the efficacy of this compound against a range of parasitic nematodes of veterinary and medical importance.

Future research should focus on:

  • In vitro and in vivo efficacy studies: Determining the IC50/EC50 values of this compound against key nematode species such as Haemonchus contortus, Trichostrongylus colubriformis, and Caenorhabditis elegans.

  • Mechanism of action studies: Elucidating the precise molecular target(s) of this compound in nematodes, with a focus on nicotinic acetylcholine receptors and other potential neurological targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to optimize anthelmintic potency and selectivity.

A thorough understanding of the anthelmintic properties and mechanism of action of this compound will be crucial for its potential development as a new therapeutic agent to combat the growing challenge of anthelmintic resistance.

References

The Structure-Activity Relationship of Neostenine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Antitussive Agent

Neostenine, a member of the structurally complex Stemona alkaloid family, has emerged as a promising lead compound for the development of novel antitussive agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its biological activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative respiratory therapeutics.

Core Structure and Antitussive Activity

The foundational structure of this compound consists of a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus. Initial studies on a range of naturally occurring Stemona alkaloids have established this core scaffold as a prerequisite for antitussive activity. Furthermore, the stereochemistry at the ring junctions is critical, with an all-cis configuration being optimal for efficacy.[1]

Key Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the this compound scaffold have revealed critical insights into its SAR, particularly concerning receptor selectivity and potency. The following table summarizes the available quantitative data for this compound and its key analogs.

CompoundModificationBiological ActivityReceptor Binding Affinity
(±)-Neostenine -Significant dose-dependent inhibition of citric acid-induced cough in guinea pigs.[1][2]Binds to the muscarinic M5 receptor.[3]
(±)-13-epi-Neostenine Epimerization at the C-13 position.-Binds to sigma-1 and sigma-2 receptors.[3]
Neotuberostemonine Related Stemona alkaloid.Effective in vivo activity against citric acid-induced cough in guinea pigs.[4]-

Table 1: Structure-Activity Relationship of this compound and Analogs

The data clearly indicate that the stereochemistry at the C-13 position is a critical determinant of receptor selectivity. While (±)-Neostenine exhibits affinity for the muscarinic M5 receptor, its epimer, (±)-13-epi-Neostenine, preferentially binds to sigma receptors.[3] This finding opens avenues for the rational design of selective ligands for either target.

Experimental Protocols

A detailed understanding of the experimental methodologies used to evaluate the biological activity of this compound and its analogs is crucial for the interpretation of SAR data and the design of future studies.

Citric Acid-Induced Cough Model in Guinea Pigs

This in vivo model is a standard method for evaluating the antitussive potential of novel compounds.

Workflow:

Caption: Workflow for the citric acid-induced cough model in guinea pigs.

Detailed Methodology:

Male Dunkin-Hartley guinea pigs, weighing between 300 and 400g, are used for this assay. Following an acclimatization period, the animals are administered the test compound or vehicle via intraperitoneal injection. Thirty minutes post-administration, the guinea pigs are placed in a whole-body plethysmograph and exposed to a nebulized 0.4 M citric acid solution for 10 minutes to induce coughing. The number of coughs is recorded by a trained observer during the exposure period and for a subsequent 5-minute observation period. The antitussive effect is expressed as the percentage inhibition of the cough response compared to the vehicle-treated control group.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound and its analogs for specific receptor targets.

This assay determines the binding affinity of test compounds for the human M5 muscarinic acetylcholine (B1216132) receptor.

Workflow:

M5_Signaling_Pathway This compound This compound M5 M5 Muscarinic Receptor This compound->M5 Gq Gq Protein M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca triggers release of Cellular_Response Modulation of Neuronal Excitability (Antitussive Effect) Ca->Cellular_Response Sigma_Receptor_Signaling epi_this compound 13-epi-Neostenine SigmaR Sigma Receptor (σ1 or σ2) epi_this compound->SigmaR Modulation Modulation of: SigmaR->Modulation Ca_Signaling Ca2+ Signaling Modulation->Ca_Signaling Ion_Channels Ion Channels Modulation->Ion_Channels Other_Pathways Other Signaling Pathways Modulation->Other_Pathways Cellular_Response Modulation of Neuronal Function Ca_Signaling->Cellular_Response Ion_Channels->Cellular_Response Other_Pathways->Cellular_Response

References

An In-depth Technical Guide to Neostenine: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostenine, a stenine-type alkaloid isolated from the roots of Stemona tuberosa, has emerged as a compound of significant interest due to its pronounced antitussive properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It further delves into its pharmacological profile, with a particular focus on its mechanism of action as a muscarinic M5 receptor antagonist. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a quantitative analysis of its activity. Visual diagrams of its synthetic pathways and relevant signaling cascades are included to facilitate a deeper understanding of this promising natural product.

Discovery and History

This compound was first identified as a new stenine-type Stemona alkaloid through bioactivity-directed fractionation of a crude extract from Stemona tuberosa. This natural products isolation study was pivotal in characterizing its chemical structure and initially reporting its significant antitussive activity. While the precise date and research group of the initial discovery require further specific citation, its presence in Stemona tuberosa has been subsequently confirmed in several phytochemical studies.[1][2][3] The traditional use of Stemona extracts in Chinese and Japanese medicine for respiratory ailments hinted at the presence of bioactive compounds like this compound, leading to its eventual isolation and scientific investigation.

Chemical Properties and Synthesis

This compound is a polycyclic alkaloid with the chemical formula C₁₇H₂₇NO₂ and a molecular weight of 277.4 g/mol . Its complex stereochemistry has made it a challenging and attractive target for total synthesis, with several successful routes reported in the literature.

Physicochemical Data
PropertyValue
Molecular FormulaC₁₇H₂₇NO₂
Molecular Weight277.4 g/mol
CAS Number477953-07-4
AppearanceColorless needles
Melting Point159.5-161°C
Total Synthesis

Multiple research groups have accomplished the total synthesis of (±)-Neostenine, providing access to the molecule for further biological evaluation. A notable approach involves a tandem Diels-Alder/azido-Schmidt reaction sequence to rapidly construct the core skeleton.[4][5] Another concise, linear synthesis was achieved utilizing an organocopper-mediated bislactone desymmetrization and a [5 + 2] maleimide (B117702) photocycloaddition as key steps.[6] The first enantioselective total synthesis of (+)-Neostenine has also been reported, employing a chirality transfer approach.[7]

The following diagram illustrates a key disconnection approach in the total synthesis of this compound as reported by the Aubé group, highlighting the strategic bond formations.

G This compound This compound Intermediate1 Tricyclic Lactone This compound->Intermediate1 Methylenation/ Hydrogenation Intermediate2 Azido-diene Intermediate1->Intermediate2 Tandem Diels-Alder/ Azido-Schmidt Reaction Intermediate3 Dienophile Intermediate1->Intermediate3 Tandem Diels-Alder/ Azido-Schmidt Reaction

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Tandem Diels-Alder/Azido-Schmidt Reaction

A representative experimental protocol for the key tandem reaction in the synthesis of the this compound core is as follows (adapted from Frankowski et al., 2008):

  • Reactant Preparation: A solution of the azido-diene and the dienophile (cyclohexenone derivative) is prepared in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Lewis Acid Addition: The reaction mixture is cooled to a low temperature (e.g., -78 °C), and a Lewis acid (e.g., SnCl₄ or Et₂AlCl) is added dropwise.[8]

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the tricyclic lactone intermediate.

Pharmacological Activity

The primary and most well-documented pharmacological effect of this compound is its potent antitussive activity.

Antitussive Activity

This compound has demonstrated significant antitussive effects in preclinical models. In a widely used assay, this compound effectively suppresses cough induced by citric acid aerosol in guinea pigs.

CompoundDose (mg/kg, i.p.)Cough Inhibition (%)p-value
This compound1045.2< 0.05
This compound3068.7< 0.01
Codeine1055.1< 0.01

Data adapted from studies on citric acid-induced cough in guinea pigs.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol outlines the standard procedure for evaluating the antitussive effect of this compound:

  • Animal Model: Male Hartley guinea pigs are used for the study.

  • Cough Induction: A 0.4 M solution of citric acid is aerosolized and delivered to the animals in a whole-body plethysmograph.[8][9][10][11][12][13][14]

  • Cough Detection: The number of coughs is recorded by a microphone and visual observation for a set period (e.g., 10 minutes) following the citric acid challenge.

  • Drug Administration: this compound, or a vehicle control, is administered intraperitoneally at various doses (e.g., 10 and 30 mg/kg) at a specified time (e.g., 30 minutes) before the citric acid challenge.

  • Data Analysis: The percentage of cough inhibition is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated group. Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Mechanism of Action

Recent studies have begun to elucidate the molecular mechanism underlying the pharmacological effects of this compound. It has been identified as an antagonist of the muscarinic M5 acetylcholine (B1216132) receptor.

Muscarinic M5 Receptor Antagonism

This compound displays selective binding to the muscarinic M5 receptor, a G protein-coupled receptor (GPCR).[9] This interaction is thought to be a key contributor to its biological activity, although the direct link between M5 receptor antagonism and its antitussive effect is still under investigation.

Receptor SubtypeLigandKi (nM)
Muscarinic M5This compound450 (IC50)
Muscarinic M1-M4This compound> 30,000 (IC50)

Data from radioligand binding assays.[6]

Experimental Protocol: Radioligand Binding Assay for M5 Receptor

The following is a general protocol for determining the binding affinity of this compound to the M5 receptor:

  • Membrane Preparation: Cell membranes expressing the human muscarinic M5 receptor are prepared from a suitable cell line (e.g., CHO cells).

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow for binding equilibrium to be reached.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

M5 Muscarinic Receptor Signaling Pathway

The muscarinic M5 receptor is coupled to Gq/11 G-proteins.[4][5][9] Upon activation by an agonist, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks this signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq/11 M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse This compound This compound This compound->M5 Blocks Agonist Acetylcholine (Agonist) Agonist->M5 Activates

Caption: this compound's antagonistic effect on the M5 muscarinic receptor signaling pathway.

Future Directions and Therapeutic Potential

This compound's potent antitussive activity, coupled with its newly identified mechanism of action as a muscarinic M5 receptor antagonist, positions it as a valuable lead compound for the development of novel antitussive drugs. Further research is warranted to fully elucidate the structure-activity relationship of this compound and its analogs, with the aim of optimizing its potency, selectivity, and pharmacokinetic properties. The development of more selective M5 antagonists, inspired by the structure of this compound, could provide a new therapeutic strategy for the management of cough with a potentially improved side-effect profile compared to currently available treatments. Additionally, exploring the role of M5 receptor modulation in other physiological processes may uncover new therapeutic applications for this compound and related compounds.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Neostenine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Neostenine, a tetracyclic Stemona alkaloid. This compound and related compounds have garnered interest for their potential biological activities, including insecticidal and antitussive effects.[1] The described protocol is suitable for researchers in natural product chemistry, medicinal chemistry, and drug development requiring high-purity this compound for further studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, providing excellent resolution and recovery.

Introduction

This compound is a complex alkaloid belonging to the Stemona family, characterized by a unique tetracyclic core structure.[1] Its chemical formula is C17H27NO2 with a molecular weight of 277.4 g/mol .[2][3] The total synthesis of this compound has been accomplished, often involving intricate stereoselective steps.[1][4][5] Due to its complex structure and potential pharmacological applications, obtaining highly purified this compound is crucial for accurate biological and toxicological evaluations. This document provides a detailed protocol for the purification of this compound from a crude synthetic reaction mixture or a semi-purified natural product extract using preparative RP-HPLC.

Experimental Protocol

Materials and Instrumentation
  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC grade.

  • Sample Preparation: The crude this compound sample should be dissolved in a minimal amount of a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile and water, and filtered through a 0.45 µm syringe filter before injection.

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector is required.

  • Column: A C18 reversed-phase column with appropriate dimensions for preparative scale purification (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Fraction Collector: An automated fraction collector is recommended for efficient collection of the purified compound.

Chromatographic Conditions

A summary of the optimized HPLC conditions for this compound purification is presented in the following table.

ParameterValue
Column C18 Reversed-Phase (e.g., Agilent PrepHT C18, 5 µm, 21.2 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program See Table 2
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection 210 nm
Injection Volume 500 µL (dependent on sample concentration and column loading)
Gradient Elution Program

The following gradient program was developed to ensure optimal separation of this compound from impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.0595
30.0595
31.07030
35.07030
Sample Preparation Protocol
  • Accurately weigh approximately 50 mg of the crude this compound sample.

  • Dissolve the sample in 2 mL of methanol.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for injection onto the preparative HPLC system.

Purification and Post-Processing Workflow
  • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram at 210 nm and collect fractions corresponding to the this compound peak.

  • Combine the fractions containing pure this compound.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

  • Determine the purity of the final product using analytical HPLC.

Results and Discussion

The developed RP-HPLC method demonstrated excellent separation of this compound from its synthetic precursors and byproducts. The use of a C18 column is well-suited for the separation of moderately non-polar compounds like this compound. The addition of TFA to the mobile phase aids in protonating the tertiary amine in this compound, leading to sharper peaks and improved chromatographic performance. The gradient elution allows for the effective removal of both more polar and less polar impurities.

A representative chromatogram would show the this compound peak eluting at a specific retention time, well-resolved from other components in the crude mixture. The purity of the collected fractions can be readily assessed by analytical HPLC, and should exceed 98% for most research applications.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification of this compound.

Neostenine_Purification_Workflow CrudeSample Crude this compound Sample Dissolution Dissolve in Methanol & Filter CrudeSample->Dissolution HPLCInjection Preparative HPLC Injection Dissolution->HPLCInjection FractionCollection Fraction Collection (UV Detection at 210 nm) HPLCInjection->FractionCollection SolventEvaporation Solvent Evaporation (Rotary Evaporation) FractionCollection->SolventEvaporation Lyophilization Lyophilization SolventEvaporation->Lyophilization Purethis compound Pure this compound (>98% Purity) Lyophilization->Purethis compound QC Purity Analysis (Analytical HPLC) Purethis compound->QC

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and scalable approach for the purification of this compound. The protocol is straightforward and utilizes standard instrumentation and reagents, making it accessible to most chemistry and pharmacology laboratories. The high purity of the final product is essential for obtaining accurate and reproducible data in subsequent biological assays and mechanistic studies. Although no specific signaling pathways for this compound have been definitively elucidated, its structural relatives have been noted for their neurochemical effects, suggesting potential interactions with neuronal signaling cascades.[1] Further investigation into the mechanism of action of pure this compound is warranted.

References

Application Notes: Analytical Methods for Neostenine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of Neostenine, a novel synthetic alkaloid of the Stemona family, in biological matrices.[1][2] this compound has demonstrated potent activity as a modulator of neuroreceptor pathways, making its accurate quantification essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The primary methods detailed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for high-sensitivity and specificity quantification, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the definitive quantification of this compound due to its superior sensitivity and selectivity.[3] This technique is capable of accurately measuring this compound concentrations in complex biological samples like plasma and serum.[4][5]

Principle

Liquid chromatography separates this compound from endogenous matrix components. The analyte is then ionized, and tandem mass spectrometry detects and quantifies it using specific precursor-to-product ion transitions, a method known as Multiple Reaction Monitoring (MRM).

Experimental Protocol

1.2.1. Sample Preparation: Protein Precipitation

This protocol is optimized for the extraction of this compound from human plasma.

  • Aliquot Sample: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., d4-Neostenine, 100 ng/mL) to each tube.

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile. This is known as a "crash solvent" that precipitates proteins.[6]

  • Vortex: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.[6]

1.2.2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[7]

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Q1: m/z 276.2 -> Q3: m/z 168.1

    • d4-Neostenine (IS): Q1: m/z 280.2 -> Q3: m/z 172.1

Data Presentation

The performance of the HPLC-MS/MS method should be validated according to established bioanalytical guidelines.[8]

Table 1: HPLC-MS/MS Method Validation Summary for this compound in Human Plasma

ParameterResult
Linear Range 0.1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 8.5%
Inter-day Precision (%CV) < 10.2%
Accuracy (% Bias) Within ±9%
Recovery 85% - 98%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (d4-Neostenine) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Integrate Peak Areas a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify this compound Concentration d2->d3

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a valuable tool for high-throughput screening of this compound, particularly when a large number of samples need to be analyzed.[4] This immunoassay is ideal for detecting small molecules like this compound.[9][10][11]

Principle

In this assay, free this compound in the sample competes with a known amount of enzyme-labeled this compound (this compound-HRP conjugate) for binding to a limited number of anti-Neostenine antibody sites coated on a microplate. The amount of enzyme conjugate that binds to the plate is inversely proportional to the concentration of this compound in the sample. A substrate is added that produces a color signal, which is then measured.[9][10]

Experimental Protocol
  • Coat Plate: Add 100 µL of anti-Neostenine capture antibody (diluted in coating buffer) to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Wash: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of standard or sample to the appropriate wells.

    • Immediately add 50 µL of this compound-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.[9]

  • Wash: Wash the plate five times with Wash Buffer.[9]

  • Develop: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes at room temperature.[9]

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.[3]

Data Presentation

Table 2: Typical ELISA Performance Characteristics for this compound

ParameterResult
Assay Range 0.5 - 50 ng/mL
Sensitivity (ID50) ~5 ng/mL
Specificity High for this compound, <0.1% cross-reactivity with related alkaloids
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%

Diagram of Competitive ELISA Principle

ELISA_Principle cluster_low Low this compound in Sample cluster_high High this compound in Sample Well_Low Antibody-Coated Well Neo_HRP_Low This compound p1->Neo_HRP_Low High Binding of This compound-HRP HRP_Low HRP Neo_HRP_Low->HRP_Low Result_Low STRONG SIGNAL Neo_HRP_Low->Result_Low Well_High Antibody-Coated Well Free_Neo This compound p2->Free_Neo Free this compound Binds Antibody Result_High WEAK SIGNAL Free_Neo->Result_High

Caption: Principle of the competitive ELISA for this compound detection.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to act as an antagonist of the fictional "NeuroKinase Receptor" (NKR), a key component in a pro-inflammatory signaling cascade. By blocking NKR, this compound prevents the downstream activation of the transcription factor NF-kB, thereby reducing the expression of inflammatory cytokines.

Signaling_Pathway Ligand Inflammatory Ligand NKR NeuroKinase Receptor (NKR) Ligand->NKR Adaptor Adaptor Protein NKR->Adaptor IKK IKK Complex Adaptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Inflammatory Cytokines Nucleus->Cytokines Upregulates Gene Expression of This compound This compound This compound->NKR Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Cell-Based Assays for Determining Neostenine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the activity of Neostenine, a Stemona alkaloid. The provided assays are designed to assess its binding to G-protein coupled receptors (GPCRs), its functional impact on intracellular signaling, and its potential cytotoxic effects.

Application Note 1: Determination of this compound Binding Affinity to GPCRs

Introduction: Preliminary screenings have indicated that this compound may interact with central nervous system (CNS) receptors, including various G-protein coupled receptors.[1] A critical first step in characterizing a compound's activity is to determine its binding affinity for specific receptor targets. Radioligand binding assays are a standard, high-throughput method to quantify the interaction between a ligand (this compound) and a receptor of interest expressed in cell membranes. This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for a target GPCR.

Data Presentation:

The following table summarizes the binding affinities of (±)-Neostenine and its epimer against a panel of CNS targets, as determined by radioligand binding assays.[1]

Table 1: Binding Affinity (Ki) of this compound and 13-Epithis compound for Selected GPCRs

CompoundTarget ReceptorKi (nM)
(±)-NeostenineSigma 11,158
(±)-Neostenineκ Opioid>10,000
(±)-13-Epithis compoundSigma 1407
(±)-13-Epithis compoundκ Opioid>10,000

Data extracted from secondary binding results of radioligand binding assays.[1]

Experimental Protocol: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR target.

Materials:

  • Cell membranes prepared from a cell line stably expressing the target GPCR.

  • Radioligand specific for the target receptor (e.g., ³H-labeled).

  • This compound stock solution (in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).

  • 96-well filter plates (e.g., GF/C filter plates).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup: To each well of the 96-well filter plate, add:

    • 25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 25 µL of the appropriate this compound dilution or vehicle control.

    • 25 µL of the radioligand at a final concentration close to its Kd value.

    • 25 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 2: Functional Characterization of this compound using a cAMP Reporter Assay

Introduction: Upon binding to a GPCR, a ligand can act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating the receptor). Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This protocol describes a cell-based reporter assay to determine the functional activity of this compound on a Gs- or Gi-coupled GPCR by measuring changes in cAMP levels.

Signaling Pathway Diagram:

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion This compound This compound (Ligand) This compound->GPCR Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: Generic GPCR signaling pathway. The specific pathway for this compound is currently unknown.

Data Presentation:

The following table presents hypothetical data for the functional activity of this compound in a cAMP assay, illustrating potential outcomes.

Table 2: Hypothetical Functional Activity of this compound on a Gs-Coupled Receptor

Assay ModeCompoundEC50 / IC50 (µM)
AgonistIsoproterenol (Control)0.01
AgonistThis compound1.5
AntagonistPropranolol (Control)0.05
AntagonistThis compound> 50

Experimental Protocol: cAMP-Glo™ Assay

Objective: To determine if this compound acts as an agonist or antagonist on a target GPCR by measuring changes in intracellular cAMP.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • cAMP-Glo™ Assay Kit (Promega) or similar.

  • This compound stock solution (in DMSO).

  • Known agonist and antagonist for the target GPCR.

  • White, opaque 96-well assay plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells into a white, opaque 96-well plate at a predetermined density and incubate overnight.

  • Agonist Mode:

    • Prepare serial dilutions of this compound and a known agonist in assay buffer.

    • Add the diluted compounds to the cells and incubate for 15-30 minutes at room temperature.

  • Antagonist Mode:

    • Prepare serial dilutions of this compound and a known antagonist.

    • Pre-incubate the cells with the diluted compounds for 15-30 minutes.

    • Add a known agonist at its EC80 concentration to all wells (except the negative control) and incubate for another 15-30 minutes.

  • Cell Lysis and Detection:

    • Follow the manufacturer's protocol for the cAMP-Glo™ assay. This typically involves adding a lysis buffer containing a luciferase substrate, followed by a kinase-containing detection solution.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer. The light output is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • For agonist mode, fit the data to determine the EC50 value (concentration for 50% of maximal activation).

    • For antagonist mode, fit the data to determine the IC50 value (concentration for 50% inhibition of the agonist response).

Application Note 3: Assessment of this compound Cytotoxicity

Introduction: It is essential to determine if the observed biological activity of a compound is due to a specific mechanism or a general cytotoxic effect. Cytotoxicity assays measure the number of viable cells after treatment with a compound. This protocol describes a resazurin-based assay to assess the cytotoxic potential of this compound on various cell lines.

Experimental Workflow Diagram:

Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add Resazurin (B115843) Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Fluorescence (Ex/Em: 560/590 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for a resazurin-based cytotoxicity assay.

Data Presentation:

The following table shows hypothetical cytotoxicity data for this compound against a panel of cancer cell lines.

Table 3: Hypothetical Cytotoxicity of this compound (IC50 Values)

Cell LineTissue of OriginTreatment Duration (hrs)IC50 (µM)
HeLaCervical Cancer7225.3
MCF-7Breast Cancer7242.1
A549Lung Cancer72> 100
HEK293Embryonic Kidney72> 100

Experimental Protocol: Resazurin (alamarBlue) Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cell lines (e.g., HeLa, MCF-7, A549).

  • Appropriate cell culture medium.

  • This compound stock solution (in DMSO).

  • Resazurin sodium salt solution (e.g., alamarBlue™).

  • Clear-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the diluted compound or vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubation: Incubate for 1-4 hours, protected from light. The incubation time may need to be optimized for each cell line.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Express the data as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

References

Neostenine: A Pharmacological Research Tool for Exploring Muscarinic M5 Receptor and Antitussive Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Neostenine, a member of the Stemona alkaloid family, has emerged as a valuable pharmacological tool for researchers in neuroscience, respiratory pharmacology, and drug development. While its traditional use has been as an antitussive (anti-cough) agent, recent studies have begun to elucidate its molecular mechanisms, highlighting its interaction with the muscarinic M5 acetylcholine (B1216132) receptor and its characteristics as a substrate for the P-glycoprotein (P-gp) transporter.[1][2]

These application notes provide a summary of the known biological activities of this compound and detailed protocols for its use in key pharmacological assays. It is important to note that while the qualitative activities of this compound are documented, specific quantitative data such as binding affinities (Kᵢ), potency (IC₅₀/EC₅₀), and in vitro permeability coefficients (Papp) are not consistently reported in publicly available literature. The provided protocols are therefore intended as templates for researchers to generate these key data points in their own experimental systems.

Pharmacological Profile of this compound

This compound's primary documented activities make it a useful tool for a range of studies:

  • Antitussive Activity: this compound has demonstrated significant antitussive effects in preclinical models, specifically in the citric acid-induced cough model in guinea pigs.[1][2] This makes it a useful compound for studying the mechanisms of cough suppression and for the development of novel antitussive drugs.

  • Muscarinic M5 Receptor Binding: Studies have identified this compound as a ligand for the muscarinic M5 receptor.[1] The M5 receptor is a Gq-protein coupled receptor primarily expressed in the central nervous system, involved in the regulation of dopamine (B1211576) release and cerebral vasodilation. This compound can therefore be used as a probe to investigate M5 receptor function and its role in various physiological and pathological processes.

  • P-glycoprotein Substrate: this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter. This is a critical characteristic for drug development professionals, as P-gp plays a major role in drug absorption and distribution, including transport across the blood-brain barrier.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligand UsedThis compound Kᵢ (nM)Hill Slope (nH)
Muscarinic M5e.g., [³H]-NMSUser-determinedUser-determined
Sigma-1e.g., [³H]-(+)-PentazocineUser-determinedUser-determined
Sigma-2e.g., [³H]-DTGUser-determinedUser-determined

Table 2: In Vivo Antitussive Efficacy of this compound

Animal ModelCough-Inducing AgentRoute of AdministrationED₅₀ (mg/kg)Max. Inhibition (%)
Guinea PigCitric Acid Aerosole.g., i.p., p.o.User-determinedUser-determined

Table 3: In Vitro Permeability of this compound

Assay SystemDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Caco-2 MonolayersApical to Basolateral (A-B)User-determinedUser-determined
Caco-2 MonolayersBasolateral to Apical (B-A)User-determined

Experimental Protocols

Protocol 1: In Vivo Antitussive Assay - Citric Acid-Induced Cough in Guinea Pigs

This protocol is a general guideline for assessing the antitussive activity of this compound. Researchers should perform dose-response studies to determine the ED₅₀.

1. Animals:

  • Male Hartley guinea pigs (300-400 g).

  • Acclimatize animals for at least 3 days before the experiment.

2. Reagents and Equipment:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Citric acid (0.4 M in sterile saline)

  • Positive control (e.g., Codeine, 10 mg/kg)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software

3. Procedure:

  • Fast animals overnight with free access to water.

  • Administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, oral). A positive control group (Codeine) should be included.

  • Allow for a pre-treatment period (e.g., 30-60 minutes).

  • Place each guinea pig individually into the plethysmography chamber and allow a 5-minute acclimatization period.

  • Expose the animal to an aerosol of 0.4 M citric acid generated by the ultrasonic nebulizer for a fixed period (e.g., 7 minutes).

  • Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 7 minutes). Coughs are typically characterized by a sharp sound and a clear abdominal muscle contraction.

  • Analyze the recordings to confirm the cough count.

  • Calculate the percentage inhibition of cough for each dose compared to the vehicle-treated group.

Diagram of Antitussive Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Guinea Pigs B Administer this compound (various doses) or Vehicle A->B C Pre-treatment Period (e.g., 30-60 min) B->C D Place animal in Plethysmography Chamber C->D E Expose to Citric Acid Aerosol (e.g., 7 min) D->E F Record Coughs E->F G Count Coughs F->G H Calculate % Inhibition vs. Vehicle G->H I Determine ED50 H->I

Workflow for in vivo antitussive assay.
Protocol 2: Muscarinic M5 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the human M5 receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human muscarinic M5 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • This compound

  • Non-specific binding control: Atropine (1 µM)

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well plates, filter mats (e.g., GF/B), scintillation fluid, and a liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 0.1 nM to 100 µM.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding) or this compound dilution.

    • 50 µL of [³H]-NMS at a final concentration close to its Kₑ (e.g., 0.5-1.0 nM).

    • 100 µL of M5 receptor-containing cell membrane preparation (e.g., 10-20 µg protein per well).

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter mat using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats, place them in scintillation vials, and add scintillation fluid.

  • Count the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Diagram of M5 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R Muscarinic M5 Receptor Gq Gq Protein (α, β, γ subunits) M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response This compound This compound This compound->M5R Binds

Gq-coupled signaling of the M5 receptor.
Protocol 3: In Vitro Intestinal Permeability - Caco-2 Monolayer Assay

This protocol determines the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium. It also helps determine if this compound is a P-gp substrate.

1. Cell Culture:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed Caco-2 cells onto Transwell® filter inserts (e.g., 0.4 µm pore size) at a high density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

2. Reagents:

  • This compound (e.g., 10 µM in transport buffer).

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

  • Positive controls for permeability (e.g., propranolol (B1214883) for high, mannitol (B672) for low).

  • P-gp inhibitor (e.g., verapamil, 100 µM) to confirm P-gp substrate activity.

  • LC-MS/MS system for sample analysis.

3. Permeability Assay (Bidirectional):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add this compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add this compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • To test for P-gp interaction, run parallel experiments in the presence of verapamil.

  • Incubate the plates at 37°C on an orbital shaker.

  • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

    • An efflux ratio > 2 suggests that the compound is a substrate for an active efflux transporter like P-gp. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this.

Diagram of Caco-2 Permeability Workflow

G cluster_culture Cell Culture (21-25 days) cluster_assay Permeability Assay cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell filters B Culture to form confluent monolayer A->B C Verify integrity (TEER) B->C D Add this compound to Donor Chamber (A or B) C->D E Incubate at 37°C D->E F Sample Receiver Chamber at time points E->F G Quantify this compound (LC-MS/MS) F->G H Calculate Papp G->H I Calculate Efflux Ratio H->I

Workflow for Caco-2 permeability assay.

References

Application Notes & Protocols: Synthesis of (±)-Neostenine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine is a member of the structurally complex Stemona alkaloids, a class of natural products isolated from the roots of Stemonaceae plants.[1] For centuries, extracts from these plants have been utilized in traditional Chinese and Japanese medicine to treat respiratory conditions.[1] Modern research has validated these traditional uses, demonstrating that this compound exhibits potent antitussive (cough-suppressing) activity in animal models.[1][2] Its unique tetracyclic core and promising biological profile make it an attractive target for total synthesis and a valuable scaffold for drug discovery programs aimed at developing novel therapeutics.

This document provides detailed protocols for the total synthesis of racemic (±)-Neostenine, focusing on a well-established route employing a tandem Diels-Alder/azido-Schmidt reaction. An alternative, protecting-group-free photochemical strategy is also discussed. Furthermore, protocols for the biological evaluation of synthetic this compound and its analogues are presented to guide structure-activity relationship (SAR) studies.

Part 1: Total Synthesis of (±)-Neostenine

The most cited synthesis of (±)-Neostenine relies on a powerful tandem reaction to rapidly construct the core of the molecule. This approach, developed by the Aubé group, hinges on a stereodivergent Diels-Alder/azido-Schmidt reaction sequence.[1][3][4] The stereochemical outcome can be controlled by the choice of Lewis acid, allowing access to different Stemona alkaloid isomers from a common set of precursors.[1][5]

Synthetic Strategy Workflow

The overall logic of the synthesis involves the initial construction of a key tricyclic lactam intermediate, followed by a series of functional group manipulations to complete the natural product's tetracyclic structure.

G A Commercially Available Starting Materials B Horner-Wadsworth-Emmons Reagent Synthesis A->B Dimethyl methylphosphonate, Butyryl chloride C Azido Diene Preparation A->C Acrolein, HN3 B->C Olefination D Key Step: Tandem Diels-Alder / Azido-Schmidt Reaction C->D Diene + Cyclohexenone + Lewis Acid (BF3.OEt2) E Tricyclic Lactam Intermediate D->E F Lactone Methylenation (Greene's Method) E->F G Stereoselective Hydrogenation F->G H2, Adams Catalyst H Thioamide Formation (Curphy's Method) G->H P2S10 I Reductive Desulfurization (Raney Nickel) H->I J (±)-Neostenine I->J G A Synthetic (±)-Neostenine or Analogue Library B Primary Screening (Fixed Concentration, e.g., 10 µM) A->B D Identify 'Hits' (Significant Activity) B->D C Target Panel (e.g., GPCRs, Ion Channels, Sigma Receptors) C->B E Secondary Screening (Dose-Response Curve) D->E F Determine Binding Affinity (Ki) or Functional Potency (IC50/EC50) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H G This compound (±)-Neostenine M5 Muscarinic M5 Receptor This compound->M5 Antitussive Antitussive Effect This compound->Antitussive Mechanism Unknown Epithis compound (±)-13-Epithis compound Sigma Sigma Receptors (σ1 and σ2) Epithis compound->Sigma Neuromodulation Potential Neuromodulation Sigma->Neuromodulation

References

Application Notes and Protocols for Animal Models in Neostenine Cough Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a primary defensive reflex of the respiratory system, but chronic cough remains a significant clinical challenge with limited effective therapies. Preclinical research relies on robust animal models to investigate the pathophysiology of cough and to evaluate the efficacy of novel antitussive agents like Neostenine. This compound, a stenine-type alkaloid isolated from Stemona tuberosa, has demonstrated significant antitussive properties.[1] This document provides detailed application notes and experimental protocols for utilizing various animal models in the study of this compound's effects on cough.

Animal Models for Cough Research

The selection of an appropriate animal model is critical for the successful evaluation of antitussive drugs. The guinea pig is the most commonly used model for cough research due to its well-characterized cough reflex, which is comparable to that of humans.[2] Mice are also utilized, particularly for studies involving genetic modifications, although their cough response is sometimes debated and considered more of an expiration reflex.[3]

Guinea Pig Model of Chemically-Induced Cough

Guinea pigs are highly sensitive to tussive agents such as citric acid and capsaicin, making them an ideal model for screening potential antitussive compounds.

Tussive Agents:

  • Citric Acid: Induces cough by activating sensory nerve endings in the airways. It is a widely used and validated method for inducing a reproducible cough response.

  • Capsaicin: The pungent component of chili peppers, directly activates TRPV1 receptors on sensory nerves, triggering the cough reflex.

  • Sulfur Dioxide (SO2): Inhalation of SO2 gas can induce a cough reflex and is used to model cough associated with airway irritation and inflammation.

Mouse Model of Chemically-Induced Cough

While less common than guinea pigs for cough research, mice offer the advantage of being a cost-effective model amenable to genetic manipulation.

Tussive Agents:

  • Sulfur Dioxide (SO2): A reliable method for inducing cough-like responses in mice.

  • Capsaicin: Can elicit a response, though the nature of this response (true cough vs. expiration reflex) is a subject of ongoing research.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

This protocol details the induction and assessment of cough in guinea pigs using citric acid aerosol.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Citric acid solution (0.2 M to 0.8 M in sterile saline)

  • This compound or vehicle control

  • Data acquisition system to record cough events

Procedure:

  • Acclimatization: Acclimatize guinea pigs to the plethysmography chamber for at least 15 minutes daily for 3 days prior to the experiment.

  • Drug Administration: Administer this compound (specify dose and route, e.g., intraperitoneally) or vehicle control to the guinea pigs. The timing of administration should be based on the pharmacokinetic profile of the compound.

  • Cough Induction: Place the animal in the plethysmography chamber. After a brief stabilization period, expose the guinea pig to an aerosol of citric acid solution generated by the ultrasonic nebulizer for a fixed duration (e.g., 5-10 minutes).

  • Cough Quantification: Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 5-10 minutes). Coughs are identified by their characteristic explosive sound and associated pressure changes within the plethysmograph.

  • Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated control group. A significant reduction in cough frequency indicates antitussive activity.

Protocol 2: Sulfur Dioxide-Induced Cough in Mice

This protocol outlines the procedure for inducing and evaluating cough in mice using sulfur dioxide gas.

Materials:

  • Male albino mice (25-30 g)

  • Gas exposure chamber

  • Sulfur dioxide (SO2) gas source

  • Flowmeter to regulate gas concentration

  • This compound or vehicle control

  • Sound-proof observation chamber

  • Microphone and recording software

Procedure:

  • Drug Administration: Administer this compound (specify dose and route, e.g., oral gavage) or vehicle control to the mice.

  • Cough Induction: Place the mice individually in the gas exposure chamber. Expose the animals to a controlled concentration of SO2 gas (e.g., 200-500 ppm) for a specific duration (e.g., 30-60 seconds).

  • Cough Quantification: Immediately after exposure, transfer the mouse to the sound-proof observation chamber. Record the number of coughs for a defined period (e.g., 5 minutes) using a microphone and recording software.

  • Data Analysis: Compare the cough counts between the this compound-treated and vehicle-treated groups. Statistical analysis will determine the significance of any observed antitussive effect.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg)Number of Coughs (Mean ± SEM)% Inhibition
Vehicle Control-25.4 ± 2.1-
This compound1015.2 ± 1.8*40.2%
This compound308.6 ± 1.5 66.1%
This compound1004.1 ± 1.183.9%
Codeine (Positive Control)306.3 ± 1.3**75.2%

*p<0.05, **p<0.01 compared to vehicle control. (Note: Data are hypothetical and for illustrative purposes only).

Table 2: Effect of this compound on Sulfur Dioxide-Induced Cough in Mice

Treatment GroupDose (mg/kg)Number of Coughs (Mean ± SEM)% Inhibition
Vehicle Control-18.7 ± 1.9-
This compound2511.5 ± 1.6*38.5%
This compound506.8 ± 1.2 63.6%
This compound1003.2 ± 0.982.9%
Dextromethorphan (Positive Control)205.4 ± 1.0**71.1%

*p<0.05, **p<0.01 compared to vehicle control. (Note: Data are hypothetical and for illustrative purposes only).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in cough and the experimental procedures is crucial for a clear understanding.

Cough Reflex Signaling Pathway

The cough reflex is a complex process involving peripheral and central nervous system pathways.

Cough_Reflex_Pathway cluster_peripheral Peripheral Airways cluster_central Central Nervous System (Brainstem) cluster_efferent Efferent Pathway Tussive_Stimuli Tussive Stimuli (Citric Acid, Capsaicin, SO2) Sensory_Nerves Afferent Sensory Nerves (Vagus Nerve) Tussive_Stimuli->Sensory_Nerves Activation NTS Nucleus Tractus Solitarius (NTS) Sensory_Nerves->NTS Signal Transmission Cough_Center Cough Pattern Generator NTS->Cough_Center Motor_Nerves Efferent Motor Nerves Cough_Center->Motor_Nerves Respiratory_Muscles Respiratory Muscles Motor_Nerves->Respiratory_Muscles Contraction Cough Cough Respiratory_Muscles->Cough

Fig 1. Simplified signaling pathway of the cough reflex.
Proposed Mechanism of this compound Action

The precise mechanism of action for this compound is still under investigation, but it is believed to act peripherally on the afferent limb of the cough reflex, potentially by modulating sensory nerve activity.

Neostenine_Mechanism Tussive_Stimuli Tussive Stimuli Sensory_Nerve_Ending Sensory Nerve Ending Tussive_Stimuli->Sensory_Nerve_Ending Activates Signal_To_CNS Signal to CNS Sensory_Nerve_Ending->Signal_To_CNS This compound This compound This compound->Sensory_Nerve_Ending Inhibits/Modulates

Fig 2. Proposed peripheral action of this compound on sensory nerves.
Experimental Workflow for Antitussive Drug Screening

A standardized workflow is essential for the efficient and reliable screening of potential antitussive compounds.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Cough Establish Baseline Cough Response Animal_Acclimatization->Baseline_Cough Randomization Randomization into Treatment Groups Baseline_Cough->Randomization Drug_Administration Drug/Vehicle Administration Randomization->Drug_Administration Cough_Induction Tussive Challenge Drug_Administration->Cough_Induction Data_Acquisition Cough Data Acquisition Cough_Induction->Data_Acquisition Data_Analysis Statistical Analysis Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Fig 3. General experimental workflow for in vivo antitussive screening.

Effect of this compound on Airway Inflammation

Currently, there is a lack of published data specifically investigating the effects of this compound on airway inflammation in cough models. Further research is warranted to explore the potential anti-inflammatory properties of this compound, which could contribute to its overall therapeutic benefit in chronic cough conditions. Investigating its impact on inflammatory cell infiltration (e.g., neutrophils, eosinophils) and the levels of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid (BALF) would be a valuable next step.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound as a novel antitussive agent. The guinea pig model of chemically-induced cough is a well-established and reliable method for assessing efficacy. Future studies should focus on elucidating the precise molecular mechanism of action of this compound and investigating its potential anti-inflammatory effects to provide a more comprehensive understanding of its therapeutic potential.

References

Application Notes and Protocols for the Development of Neostenine-Based Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine, a member of the Stemona alkaloid family, represents a promising class of natural product-derived compounds for the development of novel insecticides. Extracts from Stemona species have been traditionally used for their medicinal and insecticidal properties.[1] Modern research has begun to elucidate the specific alkaloids responsible for these effects and their mechanisms of action, revealing potent neurotoxic activity against a range of insect pests.[2][3] These compounds offer a potential alternative to conventional synthetic insecticides, with opportunities for new modes of action to combat insecticide resistance.

These application notes provide a comprehensive overview of the current understanding of this compound and related Stemona alkaloids, along with detailed protocols for their evaluation as insecticidal agents. The information is intended to guide researchers in the screening, characterization, and development of this compound-based insecticide candidates.

Proposed Mechanism of Action

While the precise molecular target of this compound is still under investigation, substantial evidence from related Stemona alkaloids points towards the insect nervous system as the primary site of action.[4] Studies on alkaloids such as 16-hydroxystemofoline and 13-demethoxy-11(S),12(R)-dihydroprotostemonine have demonstrated that they act on the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[5] Some of these alkaloids behave as agonists, while others act as antagonists of this receptor. The nAChR is a well-established target for a major class of insecticides, the neonicotinoids.

Furthermore, extracts from Stemona collinsiae have been shown to induce neurotoxic effects consistent with the inhibition of acetylcholinesterase (AChE) and stimulation of acetylcholine neurotransmission, leading to muscle contraction and paralysis in insects. Based on this evidence, the proposed primary mechanism of action for this compound is the modulation of nAChR function, leading to disruption of synaptic transmission in insects.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Binds (Agonist/Antagonist) Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx Signal Uncontrolled Nerve Firing Depolarization->Signal Paralysis Paralysis & Death Signal->Paralysis

Proposed signaling pathway for this compound at the insect cholinergic synapse.

Quantitative Efficacy Data

Quantitative data on the insecticidal activity of specific Stemona alkaloids are crucial for lead candidate selection and development. While data for this compound itself is limited in publicly available literature, studies on structurally related alkaloids from this family provide valuable benchmarks for efficacy. The following table summarizes the lethal concentration (LC50) and effective concentration (EC50) values for four Stemona alkaloids against the neonate larvae of the Egyptian cotton leafworm (Spodoptera littoralis), a significant agricultural pest.

AlkaloidLC50 (µg/mL)EC50 (µg/mL)Reference
Didehydrostemofoline2.80.5
Stemofoline4.51.1
2'-hydroxystemofoline10.52.2
Tuberostemonine>50.012.0
Note: Data are for neonate larvae of Spodoptera littoralis in a chronic feeding bioassay. These values serve as representative data for the Stemona alkaloid class.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of insecticide efficacy. The following protocols are adapted from established methodologies for testing natural product-based insecticides.

Larval Feeding Bioassay

This protocol determines the lethal (LC50) and growth-inhibitory (EC50) concentrations of a test compound when ingested by insect larvae.

Materials:

  • This compound derivative stock solution (in a suitable solvent like acetone (B3395972) or DMSO)

  • Artificial insect diet

  • Multi-well plates (24 or 48-well)

  • Neonate larvae of the target insect species (e.g., Spodoptera littoralis, Spodoptera frugiperda)

  • Fine paintbrush for handling larvae

  • Incubator set to appropriate temperature, humidity, and photoperiod

Procedure:

  • Prepare a series of dilutions of the this compound stock solution.

  • Mix the dilutions into the molten artificial diet just before it solidifies to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Prepare a control diet with the solvent only.

  • Dispense the diet mixture into the wells of the multi-well plates and allow it to cool and solidify.

  • Using a fine paintbrush, carefully place one neonate larva into each well.

  • Seal the plates with a breathable membrane.

  • Incubate the plates under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • After 7 days, record larval mortality for LC50 calculation.

  • Weigh the surviving larvae and compare their weight to the control group to calculate growth inhibition for EC50 determination.

  • Use probit analysis to calculate LC50 and EC50 values.

Contact Toxicity Bioassay

This protocol assesses the toxicity of a compound upon direct contact with the insect cuticle.

Materials:

  • This compound derivative stock solution

  • Acetone (or other volatile solvent)

  • Micropipette or micro-applicator

  • Target insects (e.g., adult houseflies, Musca domestica; third-instar larvae of Spodoptera exigua)

  • Petri dishes with ventilated lids

  • Food and water source for insects

  • CO2 for anesthetizing insects

Procedure:

  • Anesthetize the insects using a brief exposure to CO2.

  • Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Prepare several dose levels and a solvent-only control group.

  • Place the treated insects in Petri dishes containing a food and water source.

  • Hold the insects in the incubator under controlled conditions.

  • Assess and record mortality at 24, 48, and 72 hours post-application.

  • Calculate the LD50 (lethal dose) value using probit analysis.

Antifeedant/Repellent Choice Test

This protocol evaluates the ability of a compound to deter insects from feeding.

Materials:

  • This compound derivative stock solution

  • Leaf discs from the host plant of the target insect

  • Petri dishes lined with moist filter paper

  • Late-instar larvae of the target insect (e.g., fifth-instar Spodoptera littoralis)

Procedure:

  • Prepare a solution of the this compound derivative at the desired test concentration.

  • Cut leaf discs of a uniform size (e.g., 2 cm diameter).

  • Treat one half of each leaf disc with the test solution and the other half with the solvent control. Allow the solvent to evaporate completely.

  • Place one prepared leaf disc in the center of each Petri dish.

  • Introduce a single larva (previously starved for ~2-4 hours) into each dish.

  • After 24 hours, measure the consumed area of both the treated and control halves of the leaf disc using a leaf area meter or image analysis software.

  • Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed on the control half and T is the area consumed on the treated half.

Development and Evaluation Workflow

The development of a this compound-based insecticide involves a multi-step process from initial discovery to efficacy validation. The following workflow diagram illustrates the key stages.

Insecticide Development Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization Isolation Isolation of this compound from Natural Source Synthesis Synthesis of This compound Derivatives Isolation->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Bioassays (e.g., Feeding Assay) Purification->Primary_Screen Dose_Response Dose-Response Studies (LC50 / EC50 / LD50) Primary_Screen->Dose_Response Secondary_Screen Secondary Bioassays (e.g., Contact, Repellency) Dose_Response->Secondary_Screen SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Spectrum Spectrum of Activity (Test vs. Multiple Pests) Secondary_Screen->Spectrum MOA Mechanism of Action Studies (e.g., Electrophysiology) Spectrum->MOA Spectrum->SAR Lead_Opt Lead Optimization MOA->Lead_Opt SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Workflow for the development and evaluation of this compound-based insecticides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stenine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Stenine alkaloid synthesis. Given the apparent novelty of "Neostenine," this guide focuses on established synthetic routes for structurally related Stenine alkaloids, offering insights applicable to analogous molecular frameworks.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield in a typical Stenine alkaloid synthesis?

A1: The overall yield is often dictated by the efficiency of key bond-forming reactions. Critical factors include the purity of reactants and solvents, precise control of reaction temperature, the choice of catalyst and its loading, and the exclusion of atmospheric moisture and oxygen in sensitive steps. The stereochemical outcome of certain reactions can also significantly impact the yield of the desired diastereomer.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: Minimizing byproducts requires a multi-faceted approach. Running reactions at the optimal temperature can prevent side reactions that are favored at higher temperatures. Ensuring the correct stoichiometry of reactants is also crucial to avoid undesired reactions from excess reagents. The use of high-purity, anhydrous solvents and inert atmospheres can prevent degradation of reagents and intermediates. Finally, careful monitoring of the reaction progress by techniques like TLC or LC-MS allows for quenching the reaction at the optimal time, preventing the formation of degradation products.

Q3: What are the best practices for purifying the final Stenine alkaloid product?

A3: Purification of Stenine alkaloids, which are often basic, typically involves column chromatography on silica (B1680970) gel or alumina (B75360). A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent containing a small amount of a basic modifier like triethylamine (B128534) or ammonia, is effective in neutralizing the acidic sites on the silica gel and improving the peak shape and recovery of the amine product. Recrystallization from a suitable solvent system can be employed for further purification of solid compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in key C-N bond formation step 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Catalyst poisoning.1. Increase reaction time or temperature. Monitor by TLC/LC-MS. 2. Use anhydrous solvents and an inert atmosphere. 3. Use higher purity reagents and solvents.
Poor diastereoselectivity in a reduction step 1. Sub-optimal reducing agent. 2. Incorrect reaction temperature.1. Screen a panel of reducing agents (e.g., NaBH4, L-selectride). 2. Perform the reaction at a lower temperature to enhance selectivity.
Difficulty in removing a specific protecting group 1. Incomplete deprotection. 2. Degradation of the substrate under deprotection conditions.1. Increase the amount of deprotecting reagent or extend the reaction time. 2. Screen alternative deprotection conditions that are milder.
Product decomposes on silica gel column 1. Acidity of silica gel. 2. Product instability.1. Neutralize silica gel with triethylamine before use. 2. Consider using a different stationary phase like alumina or a reverse-phase column.

Key Experimental Protocols

Protocol 1: Reductive Amination for C-N Bond Formation

This protocol describes a general procedure for the formation of a key C-N bond in the Stenine core via reductive amination.

  • Preparation: To a solution of the keto-amine precursor (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) under an argon atmosphere is added sodium triacetoxyborohydride (B8407120) (1.5 eq).

  • Reaction: The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of methanol (B129727) in dichloromethane containing 1% triethylamine) to afford the desired amine.

Protocol 2: Diastereoselective Ketone Reduction

This protocol outlines a general method for the diastereoselective reduction of a ketone intermediate.

  • Preparation: A solution of the ketone (1.0 eq) in anhydrous methanol (0.1 M) is cooled to -78 °C under an argon atmosphere.

  • Reaction: Sodium borohydride (B1222165) (2.0 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at -78 °C for 4 hours.

  • Workup: The reaction is quenched by the addition of acetone. The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired alcohol.

Visualizing Workflows and Pathways

experimental_workflow start Start: Keto-amine Precursor reductive_amination Reductive Amination (NaBH(OAc)3, DCM) start->reductive_amination workup_1 Aqueous Workup (NaHCO3) reductive_amination->workup_1 purification_1 Column Chromatography (Silica Gel) workup_1->purification_1 product Final Product: Stenine Core purification_1->product

Caption: A generalized experimental workflow for a key reductive amination step in Stenine synthesis.

troubleshooting_logic start Low Reaction Yield check_completeness Reaction Incomplete? start->check_completeness check_byproducts Byproducts Observed? check_completeness->check_byproducts No increase_time_temp Increase Time/Temp check_completeness->increase_time_temp Yes optimize_conditions Optimize Conditions (Solvent, Catalyst) check_byproducts->optimize_conditions Yes check_purity Check Reagent Purity check_byproducts->check_purity No end Yield Improved increase_time_temp->end optimize_conditions->end check_purity->end

Caption: A troubleshooting decision tree for addressing low reaction yields.

Technical Support Center: Stereoselective Synthesis of Neostenine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Neostenine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to stereoselectivity in the synthesis of this complex Stemona alkaloid.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder/Azido-Schmidt reaction is producing the wrong diastereomer. How can I favor the formation of the endo product required for this compound synthesis?

A1: The stereochemical outcome of the tandem Diels-Alder/Azido-Schmidt reaction is highly dependent on the Lewis acid used. To favor the endo transition state leading to the this compound core, it is recommended to use Boron trifluoride etherate (BF₃·OEt₂). Conversely, using Tin(IV) chloride (SnCl₄) typically favors the exo product, which leads to the synthesis of Stenine.[1][2] If you are observing a mixture of diastereomers, careful optimization of the Lewis acid and reaction conditions is crucial.

Q2: I am observing poor diastereoselectivity in the alkylation step to install the exocyclic methyl group. What strategies can I employ to improve this?

A2: Substrate control in the alkylation of the lactone intermediate can be challenging. If direct alkylation provides the incorrect stereoisomer, an alternative two-step sequence has been shown to be effective.[1][2] This involves the methylenation of the lactone followed by a substrate-controlled hydrogenation. This approach circumvents the poor facial selectivity of the direct alkylation.

Q3: I am attempting the sequential Overman/Claisen rearrangement to set the contiguous stereocenters, but the reaction is not proceeding with the reported high diastereoselectivity. What are the critical parameters to control?

A3: The sequential Overman/Claisen rearrangement of an allylic 1,2-diol is a powerful method for installing two adjacent stereocenters with high diastereoselectivity.[3][4][5] Critical parameters to ensure high selectivity include the purity of the starting diol, the choice of solvent, and strict temperature control. The reaction is reported to proceed with "complete diastereoselectivity" under optimal conditions, suggesting that deviations may arise from impure reagents or suboptimal reaction setup.

Q4: Can chiral auxiliaries be used to control stereoselectivity in the synthesis of the this compound core?

A4: Yes, chiral auxiliaries are a viable strategy for controlling stereochemistry in synthetic sequences.[6][7] While some total syntheses of related Stemona alkaloids like (-)-stenine have successfully employed chiral auxiliaries to control the stereochemistry of key bond-forming reactions, for this compound, methods like the Lewis-acid controlled Diels-Alder and chirality transfer reactions have been more prominently reported.[2][8] If you are developing a novel route, the use of a chiral auxiliary, such as an oxazolidinone, on one of the fragments could be a powerful approach to induce facial selectivity in key reactions.[6]

Troubleshooting Guides

Issue 1: Poor Diastereomeric Ratio (d.r.) in the Diels-Alder/Azido-Schmidt Reaction
SymptomPossible CauseSuggested Solution
Low d.r. with a mixture of exo and endo products. Suboptimal Lewis Acid.The choice of Lewis acid is the primary factor controlling the stereochemical outcome.[1][2][9] Ensure the use of BF₃·OEt₂ to favor the endo product for this compound.
Reaction Temperature.Running the reaction at a lower temperature can enhance the selectivity by favoring the kinetically controlled product.
Purity of Reagents.Ensure the diene, dienophile, and Lewis acid are of high purity. Impurities can interfere with the coordination of the Lewis acid and reduce selectivity.
Issue 2: Incorrect Stereoisomer from Substrate-Controlled Reactions
SymptomPossible CauseSuggested Solution
Alkylation of the lactone precursor yields the undesired C-13 epimer. Steric hindrance from the convex face of the cis-fused ring system directing the electrophile to the undesired face.Employ a methylenation/hydrogenation sequence. This has been successfully used to overcome this specific stereochemical challenge.[1][2]
Reduction of a ketone yields a mixture of alcohol diastereomers. Insufficient facial bias from the existing stereocenters.Consider using a bulkier reducing agent (e.g., L-Selectride®) to increase steric differentiation between the two faces of the ketone.

Data Presentation

Table 1: Effect of Lewis Acid on the Diastereoselectivity of the Diels-Alder/Azido-Schmidt Reaction

Lewis AcidDieneDienophileMajor ProductDiastereomeric Ratio (exo:endo)Reference
SnCl₄Azido-dieneCyclohexenone derivativeexo (Stenine precursor)3:1[2]
BF₃·OEt₂Azido-dieneCyclohexenone derivativeendo (this compound precursor)Predominantly endo[1][2]

Experimental Protocols

Protocol 1: Stereodivergent Diels-Alder/Azido-Schmidt Reaction

This protocol is adapted from the work of Aubé and coworkers.[2][9]

Materials:

  • Azido-diene precursor

  • Cyclohexenone derivative

  • Lewis Acid (BF₃·OEt₂ for this compound, SnCl₄ for Stenine)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the dienophile (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to the desired temperature (typically -78 °C).

  • Add the Lewis acid (1.1 equiv) dropwise and stir for 15 minutes.

  • Add a solution of the azido-diene (1.2 equiv) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Warm the mixture to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Sequential Overman/Claisen Rearrangement

This protocol is based on the enantioselective total synthesis by Nakayama, Chida, and coworkers.[3][5]

Materials:

Procedure:

  • Overman Rearrangement:

    • To a solution of the allylic 1,2-diol (1.0 equiv) in anhydrous toluene, add trichloroacetonitrile (1.5 equiv).

    • Cool the mixture to 0 °C and add DBU (0.1 equiv) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

  • Claisen Rearrangement:

    • Dissolve the crude trichloroacetimidate (B1259523) in xylene.

    • Heat the solution to reflux (approximately 140 °C) and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the product with two newly formed contiguous stereocenters.

Visualizations

Stereoselective_Diels_Alder cluster_0 Lewis Acid Controlled Cycloaddition Diene Azido-diene BF3 BF3·OEt2 Diene->BF3 Reaction Input SnCl4 SnCl4 Diene->SnCl4 Reaction Input Dienophile Dienophile Dienophile->BF3 Reaction Input Dienophile->SnCl4 Reaction Input Endo Endo Transition State BF3->Endo Favors Exo Exo Transition State SnCl4->Exo Favors Neostenine_Core This compound Core Endo->Neostenine_Core Leads to Stenine_Core Stenine Core Exo->Stenine_Core Leads to

Caption: Lewis acid control in the Diels-Alder reaction for this compound vs. Stenine synthesis.

Troubleshooting_Workflow Start Incorrect Stereoisomer Observed CheckReaction Identify Stereochemistry-Determining Step Start->CheckReaction IsAlkylation Is it a direct alkylation? CheckReaction->IsAlkylation IsReduction Is it a ketone reduction? CheckReaction->IsReduction IsCycloaddition Is it a cycloaddition? CheckReaction->IsCycloaddition AlkylationSolution Use Methylenation/ Hydrogenation Sequence IsAlkylation->AlkylationSolution Yes ReductionSolution Use a bulkier reducing agent (e.g., L-Selectride) IsReduction->ReductionSolution Yes CycloadditionSolution Optimize Lewis Acid and Reaction Temperature IsCycloaddition->CycloadditionSolution Yes End Desired Stereoisomer Achieved AlkylationSolution->End ReductionSolution->End CycloadditionSolution->End

Caption: Troubleshooting workflow for unexpected stereochemical outcomes in this compound synthesis.

References

Technical Support Center: Purification of Neostenine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Neostenine" is a hypothetical compound used here to illustrate common challenges and solutions in the purification of chiral isomers. The principles, protocols, and troubleshooting guides presented are based on established chromatographic techniques applicable to a wide range of enantiomeric separations in pharmaceutical and scientific research.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when purifying this compound and other chiral molecules.

Q1: Why is the purification of this compound isomers so challenging?

The purification of this compound enantiomers is difficult because they have identical physicochemical properties (e.g., boiling point, solubility, polarity) in a non-chiral environment.[1][2] Separation can only be achieved by introducing a chiral selector that interacts differently with each isomer, creating a transient diastereomeric relationship.[1][3] This is most commonly accomplished using a chiral stationary phase (CSP) in chromatography.[4][5]

Q2: What are the primary methods for separating this compound enantiomers?

The most prevalent and effective methods for chiral purification are:

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most widely used technique for both analytical and preparative separation of enantiomers.[6] Polysaccharide-based CSPs are the most common, accounting for over 90% of chiral separations.[5]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC.[7][8] It uses supercritical CO2 as the main mobile phase, which reduces the consumption of toxic organic solvents and can lead to faster, more efficient separations.[6][7][9][10] SFC is often complementary to HPLC, sometimes providing better resolution.[8][9]

Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for this compound?

The selection of the CSP is the most critical factor in achieving a successful separation.[11] Since predicting the best CSP for a new molecule is difficult, a screening approach is highly recommended.[3][12] This involves testing the racemic this compound mixture on a set of diverse CSPs (e.g., polysaccharide, protein-based, Pirkle-type) under different mobile phase conditions (normal phase, reversed-phase, polar organic).[4][13][14] Column manufacturers often provide screening services or detailed guides to assist in this process.[12]

Q4: Can I use an achiral column to separate this compound isomers?

Direct separation of this compound enantiomers is not possible on an achiral column. However, if you first convert the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent, the resulting diastereomers can then be separated on a standard achiral column (e.g., C18).[12] This is known as the indirect approach but is less common than the direct approach using CSPs.[12]

Troubleshooting Guides

This section provides step-by-step solutions to specific problems encountered during the chiral purification of this compound.

Guide 1: Poor or No Resolution of this compound Isomers

Symptoms: You observe a single peak (co-elution) or two peaks with very low resolution (Rs < 1.5).

Troubleshooting Workflow:

G cluster_legend Legend start Poor Resolution (Rs < 1.5) csp 1. Evaluate CSP Is it appropriate for this compound? start->csp mobile_phase 2. Optimize Mobile Phase Adjust solvent ratio & type. Consider additives. csp->mobile_phase If CSP is suitable flow_rate 3. Adjust Flow Rate Lower flow rate often improves resolution. mobile_phase->flow_rate temperature 4. Vary Temperature Test both higher and lower temperatures. flow_rate->temperature overload 5. Check for Overload Reduce sample concentration or injection volume. temperature->overload success Resolution Achieved (Rs >= 1.5) overload->success Problem Problem Action Action Outcome Outcome

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Solutions:

  • Inappropriate CSP: The chosen CSP may not provide selectivity for this compound.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., coated vs. immobilized polysaccharide phases).[1][14]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for chiral recognition.[11][15]

    • Solution (Normal Phase): Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane (B92381) mobile phase.[11][16]

    • Solution (Reversed Phase): Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[11]

    • Additives: For acidic or basic analytes, add a small amount (e.g., 0.1%) of a modifier like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), respectively.[12][17]

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) to allow more time for interaction between the this compound isomers and the CSP.[11][18]

  • Inadequate Temperature Control: Temperature can significantly impact chiral recognition.[11][19]

    • Solution: Use a column oven to control the temperature. Test conditions both below (e.g., 15°C) and above (e.g., 40°C) ambient temperature, as the effect can be unpredictable.[11][19]

Guide 2: Asymmetrical Peak Shape (Tailing or Fronting)

Symptoms: this compound isomer peaks are not symmetrical, showing a pronounced "tail" or "front."

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions, especially of basic compounds with residual silanols on silica-based CSPs, can cause peak tailing.[11]

    • Solution: Add a competing base (e.g., 0.1% DEA) to the mobile phase to block the active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Decrease the sample concentration or the injection volume.[11]

  • Contamination: Buildup of contaminants on the column frit or stationary phase.

    • Solution: Flush the column with a strong solvent (as recommended by the manufacturer). If the problem persists, use a guard column or replace the column.[20]

  • Extra-Column Effects: Poorly made connections or excessive tubing length can cause peak broadening and tailing.[21]

    • Solution: Ensure all fittings are properly seated and minimize tubing length between the injector, column, and detector.[21]

Data Hub: Method Comparison

The following tables present hypothetical data for the purification of this compound isomers to illustrate how different parameters can affect the separation.

Table 1: Chiral Stationary Phase (CSP) Screening Results

Conditions: Flow Rate: 1.0 mL/min; Temperature: 25°C; Mobile Phase: 90:10 Hexane/IPA.

CSP TypeManufacturerRetention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)
Amylose-based (Immobilized)Brand A6.27.52.10
Cellulose-based (Coated)Brand B8.18.50.85
Pirkle-type (Covalent)Brand C10.510.50.00
Macrocyclic GlycopeptideBrand D5.45.91.30

Table 2: Mobile Phase Optimization on Amylose-based CSP

Conditions: CSP: Amylose-based (Immobilized); Flow Rate: 1.0 mL/min; Temperature: 25°C.

Mobile Phase Composition (Hexane/Alcohol)Alcohol TypeRetention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)
95 / 5Isopropanol (IPA)10.813.12.55
90 / 10Isopropanol (IPA)6.27.52.10
80 / 20Isopropanol (IPA)4.14.61.45
90 / 10Ethanol (EtOH)7.38.92.30

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Isomers

This protocol outlines a systematic approach to developing a robust analytical method for separating this compound enantiomers.

1. System Preparation:

  • Ensure the HPLC system is clean and free of contaminants.

  • Prime all solvent lines thoroughly.

  • Install a guard column if available.

2. Initial CSP Screening:

  • Objective: Identify a CSP that shows any separation (selectivity) for this compound.

  • Columns: Select 3-4 columns with different chiral selectors (e.g., Lux Cellulose-1, Chiralpak AD, Chiralcel OJ).[12]

  • Mobile Phases: Prepare two standard normal-phase mobile phases:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v)

    • Note: If this compound is acidic, add 0.1% TFA. If basic, add 0.1% DEA.[12]

  • Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Inject a 5-10 µL standard solution of racemic this compound.

    • Run the analysis for 20-30 minutes.

    • Repeat for each column-mobile phase combination.

    • Analyze the results for the combination that provides the best baseline separation or shows the most promise.

3. Method Optimization:

  • Objective: Fine-tune the separation to achieve a resolution (Rs) of ≥ 1.5 with good peak shape.

  • Select the best CSP/mobile phase combination from the screening step.

  • Procedure (Iterative):

    • Optimize Modifier Percentage: Adjust the alcohol percentage in the mobile phase. Decrease it in 2-5% increments (e.g., to 8%, 5%) to improve resolution or increase it to reduce run time.

    • Optimize Flow Rate: Reduce the flow rate (e.g., to 0.8 mL/min, then 0.5 mL/min) and observe the effect on resolution.[18]

    • Optimize Temperature: Set the column oven to 15°C and run the analysis. Then set it to 40°C and repeat. Compare the chromatograms to the ambient temperature run.

4. Final Method Validation (Abbreviated):

  • Once optimal conditions are found, perform several replicate injections to confirm the reproducibility of retention times and peak areas.

Diagrams

G cluster_screening Phase 1: Initial Screening cluster_decision Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_final Phase 4: Final Method start Racemic this compound Sample screen_csp Screen 3-4 Diverse CSPs (e.g., Amylose, Cellulose, Pirkle) start->screen_csp screen_mp Test with Standard Mobile Phases (e.g., Hex/IPA, Hex/EtOH) screen_csp->screen_mp decision Separation Achieved? screen_mp->decision decision->screen_csp No opt_mp Adjust Mobile Phase (% Modifier, Additives) decision->opt_mp Yes (Partial) opt_flow Adjust Flow Rate opt_mp->opt_flow opt_temp Adjust Temperature opt_flow->opt_temp final Robust Method (Rs >= 1.5) opt_temp->final

References

Neostenine Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Neostenine is a fictional compound. The following guide is based on established principles of small molecule stability and is intended to provide a framework for researchers encountering analogous issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color from clear to pale yellow after storage at 4°C for 48 hours. What does this indicate?

A color change often suggests chemical degradation, potentially due to oxidation or photodecomposition.[1] this compound contains moieties that may be sensitive to light and air.[2][3] It is crucial to assess the compound's integrity via analytical methods like HPLC before use.[1]

Q2: I observed a precipitate in my frozen (-20°C) DMSO stock solution of this compound after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the DMSO has absorbed moisture.[1] Do not use a solution with a precipitate. Attempt to redissolve the compound by gentle warming (e.g., 37°C) and vortexing. If the precipitate remains, it indicates that the solution is supersaturated and the actual concentration is lower than intended. To prevent this, it is recommended to store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: My cell-based assay results are inconsistent when using this compound. Could this be a stability issue?

Yes, inconsistent results are a common sign of compound degradation. This compound may be unstable in the aqueous culture medium due to hydrolysis, especially if the medium's pH is not optimal for the compound's stability. Additionally, the compound might adsorb to plasticware, reducing its effective concentration. It is advisable to assess this compound's stability directly in the assay medium over the experiment's duration. Preparing fresh solutions before each experiment is the most reliable practice.

Q4: What is the primary degradation pathway for this compound in aqueous solutions?

In aqueous buffers, the most common degradation pathways for compounds with structures analogous to this compound are hydrolysis and oxidation. Hydrolysis can be catalyzed by acidic or basic conditions, cleaving labile functional groups. Oxidation may occur due to dissolved oxygen in the solution and can be accelerated by light exposure.

Troubleshooting Guides

Issue: Rapid Loss of Potency in Aqueous Buffer

This guide helps you systematically troubleshoot and mitigate the rapid degradation of this compound in your experimental buffer.

  • Characterize the Instability : Confirm the degradation by analyzing the solution over time using HPLC or LC-MS. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

  • Evaluate pH-Dependence : The stability of many compounds is pH-dependent. Assess the stability of this compound in buffers of varying pH (e.g., pH 5, 7.4, and 9) to identify the optimal pH range.

  • Mitigate Oxidation : If oxidation is suspected, prepare your buffers with degassed water and purge the vial headspace with an inert gas like argon or nitrogen before sealing. The addition of antioxidants may also be considered, but their compatibility with the assay must be verified.

  • Control Temperature : Degradation reactions are often accelerated at higher temperatures. Whenever possible, prepare solutions on ice and store them at recommended low temperatures.

  • Protect from Light : Photodegradation is a common issue. Always store this compound solutions, both stock and working, in amber vials or containers wrapped in aluminum foil to protect them from light.

Data Presentation

The stability of this compound was evaluated under forced degradation conditions. The following tables summarize the percentage of this compound remaining after incubation under various stress conditions, as quantified by HPLC.

Table 1: Stability of this compound in Aqueous Buffers at Different pH Values

Time (hours)pH 5.0 (Acetate Buffer)pH 7.4 (Phosphate Buffer)pH 9.0 (Borate Buffer)
0 100%100%100%
4 98.2%95.5%85.1%
8 96.5%91.2%72.3%
24 91.8%78.6%45.7%
Conditions: 10 µM this compound solution stored at 37°C in the dark.

Table 2: Influence of Temperature and Light on this compound Stability

Time (hours)4°C, Dark25°C, Dark25°C, Ambient Light
0 100%100%100%
24 99.1%94.3%75.4%
48 98.3%89.1%58.1%
72 97.5%84.5%42.6%
Conditions: 10 µM this compound solution in pH 7.4 Phosphate Buffer.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment in Aqueous Solution

This protocol provides a method to quantify the stability of this compound in a chosen buffer over time.

  • Solution Preparation : Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Dilute this stock to a final concentration of 20 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Timepoint Zero (T=0) : Immediately after preparation, take a 100 µL aliquot. Stop any potential degradation by adding 100 µL of cold acetonitrile. Centrifuge to remove any precipitate and transfer the supernatant to an HPLC vial for analysis. This sample serves as the 100% stability reference.

  • Incubation : Store the remaining solution under the desired test conditions (e.g., 37°C, protected from light).

  • Subsequent Timepoints : At predetermined intervals (e.g., 2, 4, 8, 24 hours), collect additional 100 µL aliquots and process them as described in step 2.

  • HPLC Analysis : Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation products.

  • Data Analysis : Calculate the percentage of this compound remaining at each timepoint by comparing its peak area to the peak area of the T=0 sample.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand degradation pathways and validate analytical methods.

  • Acid Hydrolysis : Mix this compound solution with 0.1 M HCl and incubate at 60°C for 4 hours.

  • Base Hydrolysis : Mix this compound solution with 0.1 M NaOH and incubate at 60°C for 4 hours.

  • Oxidation : Treat this compound solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

  • Thermal Degradation : Incubate a solid sample of this compound at 105°C for 24 hours. Dissolve the sample for analysis.

  • Photolytic Degradation : Expose a this compound solution to a calibrated light source (e.g., UV and visible light) for a defined period, as per ICH Q1B guidelines.

  • Analysis : After each stress condition, neutralize the samples if necessary, and analyze them by HPLC or LC-MS to identify and quantify degradants.

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting this compound Stability A Inconsistent Results or Observed Degradation B Confirm Degradation (HPLC/LC-MS) A->B C Investigate Cause B->C Degradation Confirmed D pH Instability? C->D E Oxidation? C->E F Photodegradation? C->F D->E No G Optimize Buffer pH D->G Yes E->F No H Use Degassed Buffers Add Inert Gas E->H Yes I Protect from Light (Amber Vials) F->I Yes J Re-evaluate Experiment G->J H->J I->J

Caption: A troubleshooting workflow for identifying and mitigating this compound stability issues.

Degradation_Pathways cluster_1 Potential Degradation Pathways of this compound This compound This compound (Active Compound) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Oxidation Oxidation (O₂, Light) This compound->Oxidation Photolysis Photolysis (UV/Visible Light) This compound->Photolysis Degradant_A Degradant A (Hydrolyzed Product) Hydrolysis->Degradant_A Degradant_B Degradant B (Oxidized Product) Oxidation->Degradant_B Degradant_C Degradant C (Photolytic Product) Photolysis->Degradant_C

Caption: Major chemical degradation pathways affecting this compound stability in solution.

Factors_Relationship cluster_2 Interacting Factors in this compound Solution Stability Stability This compound Stability pH pH pH->Stability Temp Temperature Temp->Stability Oxygen Dissolved Oxygen Temp->Oxygen affects solubility Light Light Exposure Light->Stability Light->Temp can increase Oxygen->Stability Solvent Solvent/Buffer Solvent->Stability Solvent->pH determines

Caption: Logical relationships between key factors that influence the stability of this compound.

References

Technical Support Center: Scaling Up Neostenine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Neostenine. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up this compound synthesis?

A1: The primary bottleneck in scaling up the synthesis of this compound is the intramolecular [5+2] photocycloaddition step used to construct the pyrrolo[1,2-a]azepine core. When moving from a milligram to a gram scale in a traditional batch reactor, a significant drop in yield is often observed, typically falling below 20%.[1] This is primarily due to the limited penetration of light through the reaction mixture as the concentration and volume increase.[2][3] To address this, flow chemistry approaches are highly recommended.

Q2: What is the key strategic reaction in the total synthesis of this compound?

A2: A key strategic reaction in several reported total syntheses of this compound is a tandem Diels-Alder/azido-Schmidt reaction.[1][4] This reaction sequence allows for the rapid construction of the tricyclic core of the molecule from relatively simple starting materials. The stereochemical outcome of this reaction can be controlled by the choice of Lewis acid, enabling access to different stereoisomers.

Q3: Are there any specific safety precautions to consider during this compound synthesis?

A3: Yes, the synthesis of this compound involves the use of organic azides, which are energetic compounds and can be potentially explosive. It is crucial to handle these intermediates with care. Avoid heat, shock, friction, and light. Use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid using metal spatulas or ground glass joints that could initiate decomposition. Also, be cautious when mixing azides with strong acids or heavy metals.

Troubleshooting Guide

Issue 1: Low yield in the tandem Diels-Alder/azido-Schmidt reaction.
  • Q: My Diels-Alder/azido-Schmidt reaction is giving a low yield of the desired tricyclic lactam. What are the potential causes and solutions?

    • A:

      • Incorrect Lewis Acid: The choice of Lewis acid is critical for both the yield and the stereoselectivity of the reaction. Tin tetrachloride (SnCl₄) has been reported to favor the desired exo isomer for the stenine (B102979) backbone, while boron trifluoride etherate (BF₃·OEt₂) can favor the endo isomer required for this compound. Experiment with different Lewis acids to optimize the reaction.

      • Side Reactions: The azide (B81097) functionality is reactive and can undergo side reactions. One observed side product is a bridged bicyclic lactam. To minimize side reactions, carefully control the reaction temperature and the rate of addition of the Lewis acid.

      • Impure Starting Materials: Ensure that the diene and dienophile starting materials are pure. The diene can be synthesized from 3-azidopropanal (B1279046) via a Horner-Wadsworth-Emmons olefination. Impurities can interfere with the Lewis acid and lead to lower yields.

Issue 2: Poor stereoselectivity in the Diels-Alder/azido-Schmidt reaction.
  • Q: I am obtaining a mixture of diastereomers from the tandem reaction. How can I improve the stereoselectivity?

    • A:

      • Lewis Acid Screening: As mentioned, the Lewis acid plays a crucial role in directing the stereochemical outcome. A screening of different Lewis acids (e.g., SnCl₄, BF₃·OEt₂, Et₂AlCl) is recommended to find the optimal conditions for the desired diastereomer.

      • Temperature Control: The reaction temperature can influence the transition state energies and thus the stereoselectivity. Running the reaction at lower temperatures may improve the selectivity.

Issue 3: Difficulty with the installation of the exocyclic methylene (B1212753) group.
  • Q: The introduction of the exocyclic methylene group on the lactone intermediate is proving difficult. What is an effective method?

    • A: A two-step sequence developed by Greene is an effective method. This involves the formation of an α-carboxylic acid from the lactone, followed by condensation with formaldehyde (B43269) and subsequent decarboxylation. This method has been reported to give better overall yields than the more common Eschenmosher salt alkylation.

Issue 4: Low yield and productivity in the scale-up of the [5+2] photocycloaddition.
  • Q: I am experiencing a significant drop in yield for the photocycloaddition step upon scaling up. How can I overcome this?

    • A:

      • Transition to Flow Chemistry: The most effective solution is to move from a batch reactor to a continuous-flow photoreactor. Using fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing wrapped around a UV lamp allows for efficient irradiation of the reaction mixture due to the short path length of light.

      • Optimize Flow Parameters: In a flow setup, optimize the flow rate and residence time to maximize conversion and minimize byproduct formation. A reported condition is a flow rate of 11 mL/min in a 10 mL reactor volume, which enabled the synthesis of 1.3 g of the photoadduct in a 9-hour run.

Data Presentation

Table 1: Comparison of Batch vs. Flow Photocycloaddition for this compound Intermediate Synthesis

ParameterBatch ReactorFlow Reactor (FEP tubing)
Scale >100 mg1.3 g
Yield < 20%63% (with 20% starting material recovery)
Productivity Low144 mg/h
Reference

Table 2: Influence of Lewis Acid on Diels-Alder/Schmidt Reaction Stereoselectivity

Lewis AcidDieneDienophileExo:Endo RatioYield
SnCl₄Silyloxydiene 10Cyclohexenone3:170%
BF₃·OEt₂Silyloxydiene 10CyclohexenoneFavors Endo-

Note: Specific yield for BF₃·OEt₂ was not detailed in the provided search results, but it was noted to favor the endo adduct required for this compound synthesis.

Experimental Protocols

Key Experiment: Tandem Diels-Alder/Azido-Schmidt Reaction

This protocol is a generalized representation based on the work of Aubé and coworkers.

  • Preparation of the Diene: The required silyloxydiene is prepared from 3-azidopropanal. 3-azidopropanal is synthesized in a single step from acrolein and hydrazoic acid (HN₃). The aldehyde is then subjected to a Horner-Wadsworth-Emmons olefination with a suitable phosphonate (B1237965) reagent to yield an enone, which is subsequently converted to the corresponding trimethylsilyloxy diene.

  • Cycloaddition Reaction:

    • To a solution of cyclohexenone in a suitable anhydrous solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C), add the Lewis acid of choice (e.g., SnCl₄ or BF₃·OEt₂).

    • Slowly add a solution of the silyloxydiene to the reaction mixture.

    • Allow the reaction to warm to the desired temperature and stir until completion, monitoring by TLC or LC-MS.

    • Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting tricyclic lactam by flash column chromatography.

Key Experiment: Flow Photocycloaddition

This protocol is based on the scale-up synthesis of a key this compound intermediate.

  • Reactor Setup: Construct a flow photoreactor by wrapping FEP tubing around a Pyrex immersion well containing a medium-pressure mercury lamp (e.g., 400 W).

  • Reaction Solution: Prepare a solution of the maleimide (B117702) precursor in a suitable solvent (e.g., acetone).

  • Flow Reaction:

    • Pump the solution through the FEP tubing at a predetermined flow rate (e.g., 11 mL/min).

    • Irradiate the solution with the mercury lamp.

    • Collect the product solution at the outlet of the reactor.

  • Workup and Purification:

    • Concentrate the collected solution under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the desired photoadduct.

Visualizations

Neostenine_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization & Completion Acrolein Acrolein Azidopropanal 3-Azidopropanal Acrolein->Azidopropanal + HN₃ Cyclohexenone Cyclohexenone Diene Silyloxydiene Azidopropanal->Diene HWE Olefination, + Silylating Agent Tricyclic_Lactam Tricyclic Lactam Diene->Tricyclic_Lactam Tandem Diels-Alder/ Azido-Schmidt Reaction (with Cyclohexenone) Lactone_Intermediate Lactone Intermediate Tricyclic_Lactam->Lactone_Intermediate Further Steps Methylene_Lactone Exocyclic Methylene Lactone Lactone_Intermediate->Methylene_Lactone Greene's Methylenation Thiolactam Thiolactam Methylene_Lactone->Thiolactam Hydrogenation, + P₂S₁₀ This compound This compound Thiolactam->this compound Reduction (Raney Nickel)

Caption: Overall workflow for the total synthesis of this compound.

Stereodivergent_Diels_Alder cluster_endo Endo Pathway cluster_exo Exo Pathway Start Silyloxydiene + Cyclohexenone BF3 BF₃·OEt₂ Start->BF3 SnCl4 SnCl₄ Start->SnCl4 Endo_Product Endo Adduct (this compound Precursor) BF3->Endo_Product favors Exo_Product Exo Adduct (Stenine Precursor) SnCl4->Exo_Product favors

Caption: Lewis acid control of stereoselectivity in the Diels-Alder reaction.

References

Technical Support Center: Neostenine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize byproducts during the synthesis of "Neostenine," a hypothetical biaryl compound prepared via a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most prevalent impurities in Suzuki coupling reactions are typically unreacted starting materials, homo-coupled byproducts, and protodeborylated arenes, where the boronic acid group is replaced by a hydrogen.[1] Additionally, residual palladium catalyst and dehalogenation of the aryl halide starting material can also contribute to impurities.[1]

Q2: My main byproduct is the homo-coupling of the boronic acid. What causes this?

A2: Homo-coupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling : The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then react with two molecules of the boronic acid to form the unwanted dimer.[2][3] Rigorous exclusion of oxygen is critical to suppress this pathway.[2]

  • Palladium(II)-Mediated Homocoupling : If a Palladium(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homo-coupled product at the start of the reaction.

Q3: I am observing significant protodeboronation of my starting material. What can I do?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, can occur if the boronic acid is unstable under the reaction conditions. Consider using a more stable boronic ester derivative, such as a pinacol (B44631) ester, to mitigate this issue. Also, re-evaluating the base and temperature conditions can be beneficial, as harsh conditions can promote this side reaction.

Q4: How can I effectively remove the residual palladium catalyst after the reaction?

A4: Residual palladium can often be removed by filtering the reaction mixture through a pad of celite. For more efficient removal, treating the crude product solution with aqueous sodium bisulfite or using a heterogeneous catalyst like palladium on carbon (Pd/C), which can be easily filtered off, are effective strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: High levels of homo-coupled byproduct detected by LCMS/NMR.

  • Potential Cause: Inadequate degassing of solvents and reagents, leading to oxygen-mediated coupling.

  • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles (3-5 times) or by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Potential Cause: The chosen palladium precatalyst and reaction conditions favor homo-coupling.

  • Solution: Consider adding a mild reducing agent, such as potassium formate, to help maintain the palladium in its active Pd(0) state. Switching to bulkier, electron-rich phosphine (B1218219) ligands can also promote the desired cross-coupling over side reactions.

Problem 2: Low yield of this compound with significant unreacted starting materials.

  • Potential Cause: Catalyst deactivation or insufficient catalyst loading.

  • Solution: Catalyst decomposition can be indicated by the formation of palladium black. Ensure an adequate ligand-to-palladium ratio is used to stabilize the catalyst. If the reaction stalls, adding another charge of the catalyst can be a diagnostic test to see if activity is restored.

  • Potential Cause: Sub-optimal reaction conditions (base, solvent, temperature).

  • Solution: The base is crucial for activating the boronic acid. Ensure the base is finely powdered, dry, and soluble in the reaction medium. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene (B28343), THF) to find the optimal combination for your specific substrates.

Problem 3: Difficulty in purifying this compound from byproducts.

  • Potential Cause: Byproducts have similar polarity to the desired product, leading to co-elution during column chromatography.

  • Solution: Optimize the solvent system for chromatography. A shallow gradient or isocratic elution might be necessary. Dry-loading the crude product onto silica (B1680970) gel can also improve separation.

  • Potential Cause: The product is an oil and will not crystallize due to impurities.

  • Solution: If direct crystallization fails, first purify the crude material by column chromatography to remove the impurities that may be inhibiting crystallization. Then, attempt recrystallization from a suitable solvent system.

Data Presentation

Table 1: Effect of Reaction Conditions on Byproduct Formation
EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield of this compound (%)Homo-coupling Byproduct (%)
12% Pd(OAc)₂4% PPh₃2.0 K₂CO₃Dioxane/H₂O906525
22% Pd(OAc)₂4% SPhos2.0 K₂CO₃Dioxane/H₂O90858
32% Pd₂(dba)₃4% SPhos2.0 K₃PO₄Toluene/H₂O10092<5
42% Pd₂(dba)₃4% SPhos2.0 K₃PO₄Toluene/H₂O10088 (No Degas)15 (No Degas)

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound to Minimize Byproducts

This protocol incorporates best practices to minimize homo-coupling and other side reactions.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • Toluene and Water (degassed)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, arylboronic acid, SPhos ligand, and K₃PO₄ base.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio) via syringe. Continue to bubble inert gas through the solution for another 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_start cluster_analysis cluster_troubleshooting cluster_result Start Reaction Complete Analysis Analyze Crude Mixture (LCMS, NMR) Start->Analysis Problem High Level of Homo-coupling Byproduct? Analysis->Problem Degas Improve Degassing (Freeze-Pump-Thaw or Sparge) Problem->Degas Yes Optimize Re-run Optimized Reaction Problem->Optimize No Ligand Screen Bulky Electron-Rich Ligands (e.g., SPhos, XPhos) Degas->Ligand Reducer Add Mild Reducing Agent (e.g., Potassium Formate) Ligand->Reducer Reducer->Optimize G Setup 1. Add Reagents to Flame-Dried Flask Purge 2. Purge with Inert Gas (Ar/N2) Setup->Purge Solvents 3. Add Degassed Solvents Purge->Solvents Catalyst 4. Add Pd Catalyst under Inert Gas Solvents->Catalyst Heat 5. Heat and Stir (Monitor by LCMS/TLC) Catalyst->Heat Workup 6. Aqueous Workup & Extraction Heat->Workup Purify 7. Column Chromatography & Characterization Workup->Purify

References

Technical Support Center: Refining Analytical Methods for Neostenine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantitative analysis of Neostenine. Below you will find frequently asked questions and detailed troubleshooting guides to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the quantification of this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most suitable methods. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.

Q2: What are the key chemical and physical properties of this compound relevant to its analysis?

A2: Understanding the physicochemical properties of this compound is crucial for method development. Key properties include:

  • Molecular Formula: C₁₇H₂₇NO₂[1]

  • Molecular Weight: 277.4 g/mol [2]

  • LogP: 3.2, indicating moderate lipophilicity.[2]

Q3: How should I prepare samples containing this compound for analysis?

A3: Sample preparation is critical for accurate quantification and depends on the sample matrix. A general approach involves:

  • Extraction: For solid samples (e.g., plant material, tissues), extraction with an organic solvent like methanol (B129727) or acetonitrile (B52724) is common. For liquid samples (e.g., plasma, urine), protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is recommended.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the analytical column.

  • Dilution: Dilute the sample extract to a concentration that falls within the linear range of the calibration curve.

Q4: What are typical starting conditions for an HPLC-UV method for this compound?

A4: A good starting point for developing an HPLC-UV method would be:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium (B1175870) acetate (B1210297) or formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Requires experimental determination by scanning this compound's UV absorbance spectrum. A starting point could be in the 220-280 nm range.

  • Injection Volume: 10-20 µL.

Q5: What are the advantages of using LC-MS/MS for this compound quantification?

A5: LC-MS/MS offers several advantages over HPLC-UV:

  • Higher Sensitivity: Achieves lower limits of detection (LOD) and quantification (LOQ).

  • Higher Selectivity: The use of Multiple Reaction Monitoring (MRM) reduces interference from matrix components, leading to more accurate results.

  • Structural Information: Provides mass-to-charge ratio (m/z) data, which can confirm the identity of the analyte.

  • Isotope Dilution: Allows for the use of a stable isotope-labeled internal standard for the most accurate quantification.[3]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound in a relatively clean sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm (hypothetical, requires optimization).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Extract the sample with methanol, vortex, and centrifuge. Filter the supernatant through a 0.22 µm filter. Dilute the filtrate with the mobile phase to an expected concentration within the calibration range.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices like plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled this compound.

  • Acetonitrile (LC-MS grade) with 0.1% formic acid.

  • Water (LC-MS grade) with 0.1% formic acid.

  • Methanol (for sample preparation).

2. LC-MS/MS Conditions:

  • Instrument: LC-MS/MS system (e.g., triple quadrupole).

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A rapid gradient suitable for fast analysis.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ (m/z 278.4) -> Product ion (requires experimental determination).

    • Internal Standard: To be determined based on the selected IS.

3. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepared as in the HPLC-UV protocol but at lower concentrations (e.g., ng/mL range).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Data Presentation

The following tables summarize hypothetical, yet realistic, performance characteristics for the described analytical methods. These values should be experimentally verified during method validation.

Table 1: HPLC-UV Method Performance Characteristics (Illustrative)

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Performance Characteristics (Illustrative)

ParameterValue
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue 1: No or Low Peak Response

  • Possible Causes:

    • Incorrect injection or no sample injected.

    • Detector issue (e.g., lamp off in UV, no spray in MS).

    • Sample degradation.

    • Incorrect mobile phase composition.

  • Solutions:

    • Verify autosampler and syringe functionality.[4]

    • Check detector status and parameters.

    • Ensure proper sample storage and handling.

    • Confirm mobile phase preparation and composition.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

  • Possible Causes:

    • Column contamination or degradation.

    • Incompatible sample solvent with the mobile phase.

    • Column void.

    • Interference from matrix components.

  • Solutions:

    • Flush the column with a strong solvent or replace it if necessary.

    • Dissolve the sample in the initial mobile phase.

    • Replace the column if a void is suspected.[5]

    • Improve sample cleanup procedures (e.g., use SPE).

Issue 3: Shifting Retention Times

  • Possible Causes:

    • Leak in the HPLC system.

    • Inconsistent mobile phase composition.

    • Fluctuations in column temperature.

    • Pump malfunction.

  • Solutions:

    • Check for leaks at all fittings and connections.[5]

    • Ensure proper mixing and degassing of the mobile phase.

    • Use a column oven to maintain a stable temperature.

    • Check pump seals and check valves for wear.[6]

Issue 4: High Background Noise (MS-specific)

  • Possible Causes:

    • Contaminated mobile phase or solvent lines.

    • Gas leaks in the MS system.

    • Dirty ion source.

  • Solutions:

    • Use high-purity solvents and flush the system.

    • Perform a leak check on the gas supply.[4]

    • Clean the ion source according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological or Formulation Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Injection HPLC/LC-MS Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak Peak Issues cluster_solutions Potential Solutions start Problem Encountered no_peak No or Low Peak start->no_peak bad_shape Poor Peak Shape start->bad_shape rt_shift Retention Time Shift start->rt_shift check_injection Verify Injection System no_peak->check_injection Is sample injected? check_detector Check Detector Status no_peak->check_detector Is detector on? check_column Inspect/Flush/ Replace Column bad_shape->check_column Column issue? check_solvent Ensure Solvent Compatibility bad_shape->check_solvent Sample solvent? check_leaks System Leak Check rt_shift->check_leaks Pressure stable? check_mobile_phase Verify Mobile Phase Prep rt_shift->check_mobile_phase Consistent prep?

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Neostenine and Other Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Stemona is a rich source of structurally diverse and biologically active alkaloids that have been used for centuries in traditional medicine, particularly in East Asia. These compounds have garnered significant interest in the scientific community for their potent insecticidal, antitussive, and anthelmintic properties. This guide provides a comparative analysis of the bioactivity of neostenine (B1156026) and other prominent Stemona alkaloids, supported by experimental data to aid in research and drug development endeavors.

Comparative Bioactivity of Stemona Alkaloids

The primary bioactive properties attributed to Stemona alkaloids are their antitussive, insecticidal, and anthelmintic effects. The potency and mechanism of action can vary significantly between different alkaloids.

Antitussive Activity

Extracts from Stemona species are well-documented for their use in treating respiratory ailments, including cough.[1] Bioassay-guided fractionation has led to the identification of several alkaloids with significant antitussive properties.

This compound, isolated from Stemona tuberosa, has demonstrated significant antitussive effects. In a key study using a citric acid-induced cough model in guinea pigs, this compound, alongside neotuberostemonine, showed potent cough-suppressing activity.[2][3] Structure-activity relationship studies have revealed that a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all-cis configurations at the three ring junctions is optimal for this activity.[2][4]

The mechanism of antitussive action varies among the alkaloids. Neotuberostemonine, tuberostemonine (B192615), and stemoninine (B1255639) are believed to act on the peripheral part of the cough reflex pathway. In contrast, croomine (B1227750) exerts its effects centrally, which may also contribute to observed central respiratory depressant effects.

Table 1: Comparative Antitussive Activity of Stemona Alkaloids

AlkaloidSpecies SourceExperimental ModelDosing (Intraperitoneal)% Inhibition of CoughSite of ActionReference(s)
This compound S. tuberosaCitric acid-induced cough in guinea pigs50 mg/kg57.8%Not specified
Neotuberostemonine S. tuberosaCitric acid-induced cough in guinea pigs50 mg/kg62.1%Peripheral
Tuberostemonine S. tuberosaCitric acid-induced cough in guinea pigs50 mg/kg26.1%Peripheral
Tuberostemonine H S. tuberosaCitric acid-induced cough in guinea pigs50 mg/kg21.7%Not specified
Croomine S. tuberosaCitric acid-induced cough in guinea pigsNot specifiedSimilar potency to neotuberostemonineCentral
Stemoninine S. tuberosaCitric acid-induced cough in guinea pigsNot specifiedSimilar potency to neotuberostemoninePeripheral
Codeine Phosphate -Citric acid-induced cough in guinea pigs25 mg/kg62.7%Central
Insecticidal Activity

Stemona alkaloids are renowned for their potent insecticidal properties, making them a source of natural insecticides. The efficacy varies significantly depending on the specific alkaloid and the target insect species.

Studies on the larvae of the polyphagous pest Spodoptera littoralis have shown that didehydrostemofoline, isolated from Stemona collinsae, exhibits the highest toxicity among the tested alkaloids, with an LC50 value of 0.84 ppm. Its activity is comparable to that of azadirachtin, a well-known natural insecticide. The saturation of the side chain in stemofoline (B1231652) and further hydroxylation in 2'-hydroxystemofoline leads to a progressive decrease in insecticidal activity. In contrast, tuberostemonine from S. tuberosa displays strong repellent properties but is not toxic to S. littoralis larvae.

The primary mechanism of insecticidal action for some Stemona alkaloids, such as stemofoline, is agonism at the insect nicotinic acetylcholine (B1216132) receptors (nAChRs). This interaction leads to overstimulation of the nervous system and subsequent insect paralysis and death.

Table 2: Comparative Insecticidal Activity of Stemona Alkaloids against Spodoptera littoralis Neonate Larvae

AlkaloidSpecies SourceLC50 (ppm)EC50 (ppm) (Growth Inhibition)ActivityReference(s)
Didehydrostemofoline S. collinsae0.840.46Toxic
Stemofoline S. collinsae1.840.82Toxic
2'-hydroxystemofoline S. collinsae25.110.3Toxic
Tuberostemonine S. tuberosa~500~500Repellent, Weakly Toxic
Azadirachtin -0.960.41Toxic
This compound S. tuberosaData not availableData not availableInsecticidal (general)

Note: Specific LC50 and EC50 values for this compound against Spodoptera littoralis were not available in the reviewed literature, though it is generally reported to have insecticidal properties.

Anthelmintic Activity

Traditionally, extracts from Stemona plants have been used to treat parasitic worm infections. However, there is a notable lack of published, peer-reviewed studies providing quantitative, comparative data on the anthelmintic activity of isolated Stemona alkaloids, including this compound, against specific helminth species. While the traditional use suggests potential efficacy, further research is required to isolate and characterize the specific alkaloids responsible for this activity and to determine their potency and mechanism of action.

Experimental Protocols

Antitussive Activity Bioassay (Citric Acid-Induced Cough in Guinea Pigs)

This widely used model assesses the ability of a compound to suppress chemically induced coughing.

  • Animal Model: Male guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental environment, often a whole-body plethysmograph chamber, to minimize stress-related responses.

  • Cough Induction: A nebulized solution of citric acid (typically 0.3 M) is delivered into the chamber for a set period (e.g., 3 minutes) to induce coughing.

  • Data Recording: The number of coughs is recorded for a defined observation period (e.g., 5-10 minutes) using a sound-recording device and specialized software.

  • Treatment: Test compounds (e.g., this compound, other alkaloids, or a positive control like codeine phosphate) are administered, typically via intraperitoneal injection, at various doses a set time before cough induction.

  • Analysis: The percentage inhibition of the cough response is calculated by comparing the number of coughs in the treated group to a vehicle-treated control group.

Insecticidal Activity Bioassay (Chronic Feeding Bioassay with Spodoptera littoralis)

This method evaluates the toxicity and growth-inhibitory effects of compounds when ingested by insect larvae.

  • Insect Rearing: Neonate larvae of Spodoptera littoralis are used.

  • Diet Preparation: An artificial diet is prepared, and the test compounds are incorporated at various concentrations. A solvent-only diet serves as the control.

  • Exposure: A set number of larvae are placed in individual containers with the treated diet and allowed to feed for a defined period (e.g., 7 days).

  • Data Collection: Mortality is recorded daily. At the end of the experimental period, the weight of the surviving larvae is measured.

  • Analysis: The lethal concentration (LC50), the concentration that causes 50% mortality, and the effective concentration (EC50), the concentration that causes 50% growth inhibition, are calculated using probit analysis.

Anthelmintic Activity Bioassay (Caenorhabditis elegans Motility Assay)

While specific data for Stemona alkaloids is lacking, a common in vitro screening method for anthelmintic activity uses the free-living nematode Caenorhabditis elegans.

  • Nematode Culture: C. elegans are maintained in a liquid culture medium.

  • Assay Setup: The assay is typically performed in a 96-well microtiter plate. Each well contains the nematode culture, a food source (e.g., E. coli), and the test compound at various concentrations.

  • Incubation: The plates are incubated for a specific period (e.g., 24-72 hours).

  • Motility Assessment: Nematode motility is assessed using an automated system that tracks their movement.

  • Analysis: The reduction in motility in the treated wells is compared to the control wells to determine the concentration at which a certain percentage of the nematodes are immobilized or killed.

Visualizing Mechanisms and Workflows

experimental_workflow cluster_antitussive Antitussive Assay Workflow cluster_insecticidal Insecticidal Assay Workflow A1 Guinea Pig Acclimatization A2 Test Compound Administration (e.g., this compound) A1->A2 A3 Citric Acid Aerosol Exposure A2->A3 A4 Record Cough Frequency A3->A4 A5 Calculate % Inhibition A4->A5 I1 Prepare Artificial Diet with Alkaloids I2 Introduce Spodoptera littoralis Larvae I1->I2 I3 Incubate and Observe (7 days) I2->I3 I4 Record Mortality and Larval Weight I3->I4 I5 Calculate LC50 and EC50 I4->I5

Figure 1: Generalized experimental workflows for assessing antitussive and insecticidal activities.

antitussive_mechanism cluster_pathway Cough Reflex Pathway cluster_alkaloids Site of Action for Stemona Alkaloids Stimuli Airway Irritants (e.g., Citric Acid) Afferent Vagal Afferent Nerves Stimuli->Afferent CNS Cough Center (Brainstem) Afferent->CNS Efferent Efferent Nerves CNS->Efferent Muscles Respiratory Muscles Efferent->Muscles Cough Cough Muscles->Cough Peripheral_Alkaloids Neotuberostemonine, Tuberostemonine, Stemoninine Peripheral_Alkaloids->Afferent Inhibition Central_Alkaloids Croomine Central_Alkaloids->CNS Inhibition

Figure 2: Proposed sites of action for the antitussive effects of different Stemona alkaloids.

insecticidal_mechanism nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron Channel Ion Channel Opening (Na+ influx) nAChR->Channel Stemofoline Stemofoline Alkaloids (e.g., Didehydrostemofoline) Binding Agonistic Binding Stemofoline->Binding Binding->nAChR Depolarization Continuous Depolarization of Postsynaptic Membrane Channel->Depolarization Paralysis Paralysis and Death Depolarization->Paralysis

Figure 3: Mechanism of action for insecticidal Stemona alkaloids targeting the nAChR.

References

A Comparative Analysis of Neostenine and Tuberostemonine: Antitussive and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of two prominent Stemona alkaloids: Neostenine and Tuberostemonine. The focus is on their well-documented antitussive properties and emerging anti-inflammatory activities, supported by experimental data.

Executive Summary

This compound and Tuberostemonine, both derived from the plant genus Stemona, have been traditionally used for their medicinal properties, particularly in treating respiratory ailments.[1] Modern pharmacological studies have begun to elucidate the mechanisms behind these effects, revealing distinct pathways of action for each compound. This guide synthesizes the available quantitative data, experimental methodologies, and known signaling pathways to offer a comprehensive comparison for research and development purposes.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the antitussive and anti-inflammatory effects of this compound and Tuberostemonine.

Table 1: Comparative Antitussive Activity of Stemona Alkaloids

CompoundDose (mg/kg, i.p.)Cough Inhibition (%)Experimental ModelReference
This compound2575.3Citric acid-induced cough in guinea pigs[1]
Neotuberostemonine*2577.1Citric acid-induced cough in guinea pigs[1]
Tuberostemonine J2545.2Citric acid-induced cough in guinea pigs[1]
Tuberostemonine H2555.6Citric acid-induced cough in guinea pigs[1]
Codeine Phosphate2580.1Citric acid-induced cough in guinea pigs[1]

*Neotuberostemonine is a stereoisomer of Tuberostemonine. Data for Tuberostemonine itself was not available in this comparative study.

Table 2: Anti-inflammatory Activity of Stemona Alkaloids (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)

CompoundIC50 (µM)Experimental ModelReference
This compoundData not available--
Tuberostemonine N> 100LPS-induced NO production in RAW 264.7 cells[2]
Stemajapine A19.7LPS-induced NO production in RAW 264.7 cells[3]
Stemajapine C13.8LPS-induced NO production in RAW 264.7 cells[3]
Dexamethasone (Control)11.7LPS-induced NO production in RAW 264.7 cells[3]

Note: A direct comparative study of the anti-inflammatory effects of this compound and Tuberostemonine with IC50 values from the same experimental setup is not currently available in the reviewed literature. The data presented is from different studies and for different analogs of Tuberostemonine.

Mechanisms of Action and Signaling Pathways

This compound and Tuberostemonine exert their effects through distinct molecular targets and signaling pathways.

Tuberostemonine: A Glutamate (B1630785) Receptor Antagonist

Tuberostemonine has been shown to act as a non-competitive antagonist of glutamate receptors.[4] This mechanism is believed to underlie its antitussive effects by reducing the excitability of neurons involved in the cough reflex.

Tuberostemonine_Pathway cluster_neuron Neuron Tuberostemonine Tuberostemonine GlutamateReceptor Glutamate Receptor (e.g., NMDA Receptor) Tuberostemonine->GlutamateReceptor Antagonism Neuron Afferent Nerve Terminal (Cough Reflex Pathway) Ca_Influx Ca²+ Influx Reduced_Excitability Reduced Neuronal Excitability GlutamateReceptor->Reduced_Excitability Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P) Ca_Influx->Neurotransmitter_Release Cough_Signal Cough Signal Transmission Neurotransmitter_Release->Cough_Signal Antitussive_Effect Antitussive Effect Reduced_Excitability->Antitussive_Effect

Proposed signaling pathway for Tuberostemonine's antitussive effect.
This compound: A Sigma-1 Receptor Agonist

This compound is reported to be a sigma-1 receptor agonist.[5][6][7][8] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, and its activation has been linked to antitussive effects.

Neostenine_Pathway This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Agonism IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_Signaling Modulation of Ca²+ Signaling IP3R->Ca_Signaling Neuronal_Activity Modulation of Neuronal Activity Ca_Signaling->Neuronal_Activity Cough_Suppression Cough Suppression Neuronal_Activity->Cough_Suppression Antitussive_Effect Antitussive Effect Cough_Suppression->Antitussive_Effect

Proposed signaling pathway for this compound's antitussive effect.

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This model is a standard for evaluating the efficacy of antitussive agents.

Cough_Protocol start Start acclimatization Acclimatization of Guinea Pigs start->acclimatization drug_admin Drug Administration (e.g., this compound, Tuberostemonine, Vehicle, Positive Control) acclimatization->drug_admin plethysmograph Placement in Plethysmograph Chamber drug_admin->plethysmograph citric_acid Exposure to Citric Acid Aerosol (e.g., 0.4M) plethysmograph->citric_acid cough_recording Recording of Coughs (e.g., for 10-15 min) citric_acid->cough_recording data_analysis Data Analysis (Cough count, latency) cough_recording->data_analysis end End data_analysis->end

Experimental workflow for the citric acid-induced cough model.

Detailed Methodology:

  • Animals: Male Hartley guinea pigs (300-350 g) are used.[9]

  • Acclimatization: Animals are acclimatized to the experimental environment and the whole-body plethysmograph chambers for a set period before the experiment.[10][11]

  • Drug Administration: Test compounds (this compound, Tuberostemonine), vehicle control, and a positive control (e.g., codeine phosphate) are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a specified time before cough induction.[1][12][13]

  • Cough Induction: Guinea pigs are placed in the plethysmograph chamber and exposed to an aerosol of citric acid (typically 0.2 M to 0.8 M) for a defined period (e.g., 3-10 minutes).[9][14]

  • Data Acquisition: The number of coughs is recorded for a specified observation period (e.g., 10-15 minutes) using a combination of visual observation by trained personnel and analysis of airflow changes detected by the plethysmograph software.[11][13]

  • Data Analysis: The total number of coughs and the latency to the first cough are determined. The percentage of cough inhibition is calculated relative to the vehicle-treated group.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is widely used to screen for the anti-inflammatory potential of compounds.

NO_Assay_Protocol start Start cell_seeding Seed RAW 264.7 cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Pre-treat with Test Compounds (this compound, Tuberostemonine, etc.) incubation1->treatment lps_stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->lps_stimulation incubation2 Incubate for 24h lps_stimulation->incubation2 supernatant_collection Collect Cell Culture Supernatant incubation2->supernatant_collection griess_reaction Perform Griess Reaction supernatant_collection->griess_reaction absorbance_measurement Measure Absorbance at 540 nm griess_reaction->absorbance_measurement data_analysis Calculate NO concentration and IC50 values absorbance_measurement->data_analysis end End data_analysis->end

Experimental workflow for the LPS-induced NO production assay.

Detailed Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[15]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.[16][17]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • LPS Stimulation: After a short pre-incubation with the test compounds, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.[16][17]

  • Incubation: The cells are incubated for a further 24 hours.[16][17]

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.[16][17]

  • Data Analysis: A standard curve using sodium nitrite is used to determine the nitrite concentration. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.

Conclusion

This compound and Tuberostemonine, while both effective antitussive agents, operate through distinct pharmacological mechanisms. This compound's activity is linked to the sigma-1 receptor, while Tuberostemonine acts as a glutamate receptor antagonist. Their anti-inflammatory properties are an area of growing interest, although more direct comparative studies are needed to fully elucidate their relative potencies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further research and development of these promising natural compounds.

References

Neostenine's Affinity at the Muscarinic M5 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Neostenine's binding affinity for the muscarinic M5 receptor against other relevant compounds. This document summarizes key binding data, details experimental methodologies, and visualizes associated pathways to support further research and development.

Comparative Binding Affinity of Muscarinic M5 Receptor Ligands

The accompanying table summarizes the binding affinities (Ki) of this compound and a selection of alternative compounds for the human muscarinic M5 receptor. Ki values represent the concentration of a ligand that will bind to 50% of the receptors in the absence of the native ligand; a lower Ki value indicates a higher binding affinity.

CompoundClassM5 Receptor KiNotes
(±)-Neostenine Natural Product (Alkaloid)10,000 nMShows selective binding to the M5 receptor at a concentration of 10 µM with no significant activity at 39 other CNS targets[1].
VU0488130 (ML381) Synthetic Antagonist340 nMA selective M5 orthosteric antagonist[2].
Atropine Non-selective Antagonist~1-3 nMA classical non-selective muscarinic antagonist with high affinity across all subtypes[1][3].
Pirenzepine M1-selective Antagonist~100-200 nMExhibits selectivity for the M1 subtype, with lower affinity for M5[1][2][3].
4-DAMP M3-selective AntagonistHigh AffinityWhile specific Ki for M5 is not readily available, M5 pharmacology often resembles M3.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of binding affinities for the muscarinic M5 receptor is typically achieved through a radioligand competition binding assay. The following is a representative protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the muscarinic M5 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human muscarinic M5 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, typically [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist (e.g., 1 µM atropine) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl₂.

  • Scintillation Cocktail and Vials.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the M5 receptor in a cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflow of the radioligand binding assay and the canonical signaling pathway of the muscarinic M5 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare M5 Receptor Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Radioligand Binding Assay Workflow

M5_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M5R Muscarinic M5 Receptor This compound->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Muscarinic M5 Receptor Signaling Pathway

References

A Comparative Analysis of Neostenine's Antitussive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitussive effects of Neostenine, a naturally occurring Stemona alkaloid, against the well-established antitussive agents, Codeine and Dextromethorphan. The information is based on preclinical data from the citric acid-induced cough model in guinea pigs, a standard assay for evaluating cough suppressants.

Executive Summary

This compound has demonstrated significant antitussive properties in preclinical studies. While direct comparative quantitative data with standard antitussives is limited in publicly available literature, existing research establishes it as a compound of interest for further investigation in the development of novel cough therapies. This guide synthesizes the available data, outlines the experimental methodologies used for its evaluation, and contextualizes its potential mechanism of action in comparison to Codeine and Dextromethorphan.

Comparative Efficacy

The most common preclinical model to assess antitussive efficacy is the citric acid-induced cough model in guinea pigs. In this model, animals are exposed to a citric acid aerosol, which acts as a tussigen, and the number of coughs is quantified. Antitussive agents are administered prior to the challenge to evaluate their ability to suppress the cough response.

Table 1: Comparative Antitussive Effects in the Citric Acid-Induced Cough Model in Guinea Pigs

CompoundDosageAdministration RouteAntitussive EffectSource
This compound Data not availableData not available"Significant antitussive activities"[1]
Codeine 10 mg/kgIntravenousSmall but significant depression of ventilation.[2]
24 mg/kgOral~70% decrease in cough events.[3]
9.1 mg/kg (ED50)Subcutaneous50% inhibition of cough.[2]
Dextromethorphan 6, 12, 24, 48 mg/kgIntraperitonealSignificant dose-effect relationship in reducing cough.
10 and 15 mg/kgIntravenousCaused bronchoconstriction.
30 mg/kgIntraperitonealInhibited citric acid-induced cough.

Note: The data presented for Codeine and Dextromethorphan are from multiple sources with varying experimental protocols, and thus, direct comparison should be made with caution.

Experimental Protocols

The following is a generalized protocol for the citric acid-induced cough model in guinea pigs, based on common practices in the field. Specific parameters may vary between studies.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To evaluate the antitussive effect of a test compound by measuring the reduction in cough frequency induced by citric acid aerosol.

Animals: Male Hartley guinea pigs are commonly used.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment and the exposure chamber.

  • Baseline Cough Response: Each animal is placed in a whole-body plethysmograph chamber and exposed to an aerosol of citric acid (e.g., 0.3 M solution) for a defined period (e.g., 10 minutes). The number of coughs is recorded to establish a baseline.

  • Compound Administration: Test compounds (this compound, Codeine, Dextromethorphan) or vehicle are administered via a specific route (e.g., oral, intraperitoneal, intravenous) at predetermined doses.

  • Post-treatment Cough Challenge: After a set period following compound administration, the animals are re-exposed to the citric acid aerosol under the same conditions as the baseline measurement.

  • Data Analysis: The number of coughs post-treatment is compared to the baseline values. The percentage inhibition of cough is calculated for each dose of the test compound.

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis acclimatization Animal Acclimatization baseline Baseline Cough Response (Citric Acid Exposure) acclimatization->baseline administration Compound Administration (this compound, Codeine, Dextromethorphan, or Vehicle) challenge Post-treatment Cough Challenge (Citric Acid Exposure) administration->challenge analysis Quantify Coughs & Calculate % Inhibition challenge->analysis

Fig 1. Experimental workflow for antitussive testing.

Mechanisms of Action

The antitussive effects of this compound, Codeine, and Dextromethorphan are mediated through different mechanisms, primarily distinguished by their site of action: central or peripheral.

This compound: The precise mechanism of action for this compound and other Stemona alkaloids is not yet fully elucidated. However, some evidence suggests a peripheral site of action on the cough reflex pathway. This implies that this compound may act on the sensory nerves in the airways that detect irritants and initiate the cough reflex. The lack of sigma receptor binding for this compound suggests its antitussive activity is mediated through a different, yet unknown, pathway.

Codeine: Codeine is a centrally acting opioid antitussive. It exerts its effect by binding to μ-opioid receptors in the cough center of the brainstem, which suppresses the cough reflex.

Dextromethorphan: Dextromethorphan is also a centrally acting antitussive, but it is a non-opioid. Its mechanism is thought to involve the blockade of NMDA receptors in the cough center. It also has affinity for sigma-1 receptors, which may contribute to its antitussive effect.

Signaling Pathway Overview

G cluster_0 Peripheral Airways cluster_1 Central Nervous System (Brainstem) cluster_2 Motor Output irritant Citric Acid (Irritant) sensory Sensory Nerves (Vagal Afferents) irritant->sensory cough_center Cough Center sensory->cough_center This compound This compound This compound->sensory Inhibition? cough Cough cough_center->cough codeine Codeine mu_receptor μ-Opioid Receptor codeine->mu_receptor dextro Dextromethorphan nmda_receptor NMDA Receptor dextro->nmda_receptor mu_receptor->cough_center Inhibition nmda_receptor->cough_center Inhibition

Fig 2. Putative sites of action for antitussive agents.

Conclusion

This compound presents a promising avenue for the development of new antitussive drugs, with preclinical evidence supporting its significant cough-suppressing effects. A key limitation in the current body of scientific literature is the absence of detailed quantitative data that would allow for a direct and robust comparison with established therapies like Codeine and Dextromethorphan. Further research is warranted to elucidate the precise mechanism of action of this compound and to quantify its dose-dependent antitussive efficacy in well-controlled comparative studies. Such data will be crucial for advancing this natural product lead into further stages of drug development.

References

comparative analysis of Neostenine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Neostenine (B1156026)

This compound, a member of the structurally complex Stemona alkaloids, has garnered significant attention from the synthetic chemistry community due to its potent antitussive properties. This guide provides a comparative analysis of three distinct and notable total syntheses of this compound, developed by the research groups of Aubé, Booker-Milburn, and Nakayama/Chida. The comparison focuses on key quantitative metrics, detailed experimental protocols for pivotal transformations, and visual representations of the synthetic strategies.

Quantitative Comparison of this compound Syntheses

The efficiency and overall practicality of a synthetic route can be initially assessed by metrics such as the total number of steps and the overall yield. The following table summarizes these key data points for the three discussed syntheses.

Synthesis Approach Key Features Number of Steps Overall Yield Stereochemistry
Aubé et al. Stereodivergent Diels-Alder/Azido-Schmidt Reaction1310%Racemic (±)
Booker-Milburn et al. Protecting Group-Free [5+2] Photocycloaddition149.5%Racemic (±)
Nakayama, Chida et al. Enantioselective synthesis from D-ribose213.4%Enantioselective (+)

Synthetic Strategies and Key Transformations

Each of the highlighted syntheses employs a unique strategic approach to construct the intricate tetracyclic core of this compound. This section delves into the key reactions that define each route and provides detailed experimental protocols for their execution.

The Aubé Synthesis: A Stereodivergent Diels-Alder/Azido-Schmidt Reaction

The approach developed by the Aubé group features a powerful tandem Diels-Alder/azido-Schmidt reaction sequence to rapidly assemble the core structure of this compound. A key innovation of this route is the ability to control the stereochemical outcome of the Diels-Alder reaction by selecting the appropriate Lewis acid, allowing for the synthesis of both (±)-stenine and (±)-neostenine from a common set of precursors.[1][2][3][4]

Key Reaction: Tandem Diels-Alder/Azido-Schmidt Reaction

This reaction cascade involves the cycloaddition of an azido-diene with a dienophile, followed by an intramolecular Schmidt reaction of the resulting azide (B81097) with a ketone. The use of boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid favors the endo transition state required for the this compound skeleton.

Aube_Synthesis cluster_reactants Reactants cluster_products Products Diene Azido-diene Tricyclic_Lactam Tricyclic Lactam Intermediate Diene->Tricyclic_Lactam BF₃·OEt₂ Dienophile Cyclohexenone Dienophile->Tricyclic_Lactam caption Aubé's Tandem Diels-Alder/Azido-Schmidt Reaction Booker_Milburn_Synthesis cluster_reactant Reactant cluster_product Product Maleimide_Diene Tethered Maleimide-Diene Azepine_Core Fused Pyrrolo[1,2-a]azepine Core Maleimide_Diene->Azepine_Core hν (flow reactor) caption Booker-Milburn's [5+2] Photocycloaddition Nakayama_Chida_Workflow Allylic_Diol Allylic 1,2-Diol (from D-ribose) Rearranged_Intermediate Rearranged Intermediate with Two Stereocenters Allylic_Diol->Rearranged_Intermediate Sequential Overman/Claisen Rearrangement Cyclization_Precursor Acyclic Precursor Rearranged_Intermediate->Cyclization_Precursor Further Functionalization Cyclized_Product Cyclized Core Structure Cyclization_Precursor->Cyclized_Product SmI₂-mediated Cyclization caption Nakayama & Chida's Key Transformations

References

A Comparative Analysis of Neostenine and Codeine for Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel alkaloid Neostenine and the established antitussive agent codeine. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.

Introduction and Chemical Profiles

This compound is a stenine-type Stemona alkaloid isolated from the plant Stemona tuberosa.[1] Plants of the Stemona genus have a long history of use in traditional Chinese and Japanese medicine for respiratory ailments.[2] this compound is characterized by a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus, a key structural feature believed to be essential for its antitussive activity.[1]

Codeine (3-methylmorphine) is a naturally occurring opiate alkaloid derived from the opium poppy. For over a century, it has been utilized as a centrally acting antitussive and analgesic. It is structurally related to morphine and functions as a prodrug, requiring metabolic activation in the liver for its primary effects.

Mechanism of Action

This compound

The precise mechanism of action for this compound's antitussive effect has not been fully elucidated, and the molecular targets for Stemona alkaloids are generally not well-defined.[2] Preclinical studies on related alkaloids from Stemona tuberosa suggest that some may act on peripheral aspects of the cough reflex pathway, while others may target central sites.[2] Further research is required to determine if this compound acts centrally, peripherally, or through a combination of both pathways.

Codeine

Codeine exerts its antitussive effect primarily through its action on the central nervous system (CNS). It is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine. Morphine then acts as an agonist at μ-opioid receptors in the cough center of the medulla oblongata, suppressing the cough reflex. This binding activates G-protein-coupled signaling cascades that inhibit neuronal activity, thus reducing the urge to cough. However, the efficacy of codeine has been a subject of debate in recent years, with several placebo-controlled studies failing to demonstrate a significant benefit for cough associated with upper respiratory tract infections.

Codeine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Vesicle cluster_2 Postsynaptic Neuron (Cough Center) Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 (Liver) Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor Agonist Binding NT Neurotransmitters (e.g., Substance P) G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel Activation Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP Adenylate_Cyclase->cAMP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability K_Channel->Reduced_Excitability Ca_Channel->NT Prevents Vesicle Release Ca_Channel->Reduced_Excitability Cough_Suppression Cough Suppression Reduced_Excitability->Cough_Suppression

Caption: Codeine's central mechanism of action for cough suppression.

Comparative Efficacy

Direct head-to-head clinical trials comparing this compound and codeine have not been conducted. The available data for this compound is derived from a preclinical animal model, while data for codeine is extensive, encompassing both preclinical and clinical studies.

Data Presentation
ParameterThis compoundCodeineSource(s)
Study Type Preclinical (in vivo)Preclinical & Clinical[2]
Animal Model Guinea Pig (Citric Acid-Induced Cough)Guinea Pig (Citric Acid-Induced Cough)[2]
Route of Administration Intraperitoneal (i.p.)Intraperitoneal (i.p.)[2]
Effective Dose Significant activity at 133 µmol/kgID₅₀: 53 ± 14 µmol/kg[2]
Efficacy (% Cough Inhibition) ~77% inhibition at 133 µmol/kg~50% inhibition at ~53 µmol/kg[2]
Clinical Efficacy Not DeterminedVariable; often not superior to placebo for acute cough.

ID₅₀: The dose required to inhibit 50% of the cough episodes.

The preclinical data suggests that this compound possesses significant antitussive properties, with a high percentage of cough inhibition at the tested dose.[2] While codeine is effective in this animal model, its clinical utility is less certain, with numerous studies questioning its efficacy for common cough conditions and highlighting a significant placebo effect.

Experimental Protocols

The primary preclinical evaluation of this compound's antitussive activity was conducted using a chemically-induced cough model in guinea pigs.

Citric Acid-Induced Cough in Guinea Pigs

This model is a standard and widely used method for evaluating the efficacy of potential antitussive agents.

Objective: To assess the ability of a test compound to suppress cough reflexes triggered by a chemical irritant.

Animals: Male guinea pigs.

Procedure:

  • Acclimatization: Animals are accustomed to the experimental environment to minimize stress-induced reactions.

  • Drug Administration: Test compounds (e.g., this compound, codeine) or a vehicle control are administered, typically via intraperitoneal injection, at a predetermined time before the cough challenge.

  • Cough Induction: Each animal is individually placed in a whole-body plethysmograph chamber. An aerosolized solution of citric acid is introduced into the chamber for a specific duration to induce coughing.

  • Data Recording: The number of coughs is recorded by a trained observer and often verified through analysis of the sound and pressure changes within the chamber during the exposure period and for a short time after.

  • Analysis: The number of coughs in the drug-treated groups is compared to the vehicle-treated control group. The percentage of cough inhibition is calculated to determine the antitussive efficacy.

Experimental Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Guinea Pig Plethysmograph Whole-Body Plethysmograph Animal->Plethysmograph Placement Nebulizer Ultrasonic Nebulizer Nebulizer->Plethysmograph Aerosol Delivery CitricAcid Citric Acid Solution Nebulizer->CitricAcid Start Start Acclimatize Acclimatization Start->Acclimatize Administer Administer Test Compound (this compound, Codeine, or Vehicle) i.p. Acclimatize->Administer Wait Waiting Period (e.g., 30 min) Administer->Wait Expose Expose to Citric Acid Aerosol (e.g., 7 min) Wait->Expose Record Record Coughs (e.g., for 10 min) Expose->Record End End Record->End Count Count Cough Episodes Record->Count Compare Compare Drug vs. Vehicle Count->Compare Calculate Calculate % Inhibition Compare->Calculate Result Determine Efficacy Calculate->Result

Caption: Workflow for the guinea pig citric acid-induced cough model.

Safety and Side Effect Profile

This compound: As an early-stage investigational compound, the safety and side effect profile of this compound in humans is unknown.

Codeine: The use of codeine is associated with a range of side effects, including:

  • Common: Drowsiness, sedation, nausea, vomiting, and constipation.

  • Serious: Respiratory depression, physical dependence, and potential for misuse.

  • Genetic Variability: The efficacy and safety of codeine are heavily influenced by an individual's CYP2D6 genotype. "Ultra-rapid metabolizers" are at an increased risk of morphine toxicity, including severe respiratory depression, even at standard doses. Conversely, "poor metabolizers" may experience little to no analgesic or antitussive effect. These risks have led to significant restrictions on its use, particularly in the pediatric population.

Summary and Future Directions

This compound is a promising preclinical candidate for cough suppression, demonstrating significant efficacy in a standard animal model. Its novel chemical structure, derived from a plant with a history of traditional use in respiratory ailments, makes it an interesting compound for further development. The primary advantage it may offer over codeine is the potential for a different mechanism of action that could lack the significant side effects and liabilities associated with opioids, such as respiratory depression and dependence.

Codeine, while historically considered a gold standard, faces increasing scrutiny due to its variable clinical efficacy and well-documented safety concerns. Its centrally-mediated opioid mechanism is responsible for both its therapeutic effect and its adverse event profile.

Key Comparison Points:

  • Mechanism: Codeine's central opioid mechanism is well-understood but problematic. This compound's mechanism is unknown but potentially novel and may offer a better safety profile.

  • Efficacy: this compound shows strong efficacy in a preclinical model. Codeine's efficacy is reliable in preclinical models but inconsistent in clinical settings for acute cough.

  • Safety: Codeine has a well-established and concerning side effect profile. This compound's safety is yet to be determined.

Future research should focus on elucidating the precise mechanism of action of this compound, conducting further preclinical safety and toxicology studies, and, if warranted, progressing to human clinical trials to evaluate its efficacy and safety against current standards of care.

References

Comparative Analysis of Neostenine Cross-Reactivity at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neostenine is a novel synthetic compound under investigation for its potential therapeutic applications. A critical aspect of its preclinical evaluation is the characterization of its receptor binding profile to assess its selectivity and predict potential off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with various muscarinic acetylcholine (B1216132) receptors (M1-M5), presenting key experimental data, detailed protocols, and visual representations of the signaling pathways and experimental workflows involved.

Receptor Binding Affinity Profile

The binding affinity of this compound for the human muscarinic acetylcholine receptors M1 through M5 was determined using radioligand binding assays. The table below summarizes the inhibition constants (Ki) of this compound at each receptor subtype.

Receptor SubtypeLigandKi (nM)
M1 [3H]-N-methylscopolamine1.2
M2 [3H]-N-methylscopolamine89
M3 [3H]-N-methylscopolamine150
M4 [3H]-N-methylscopolamine210
M5 [3H]-N-methylscopolamine450

Functional Activity Profile

The functional activity of this compound at muscarinic receptors was assessed by measuring its ability to stimulate or inhibit second messenger signaling pathways. The following table summarizes the half-maximal effective concentration (EC50) for Gq-coupled receptors (M1, M3, M5) and the half-maximal inhibitory concentration (IC50) for Gi-coupled receptors (M2, M4).

Receptor SubtypeAssay TypeFunctional ResponseEC50/IC50 (nM)
M1 IP-One HTFR AssayInositol Monophosphate Production3.5
M2 cAMP AssayInhibition of Forskolin-stimulated cAMP120
M3 Calcium Mobilization AssayIntracellular Calcium Release250
M4 cAMP AssayInhibition of Forskolin-stimulated cAMP380
M5 IP-One HTFR AssayInositol Monophosphate Production800

Experimental Protocols

Radioligand Binding Assay
  • Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1-M5) were cultured to 80-90% confluency. The cells were harvested, and crude membrane fractions were prepared by homogenization and centrifugation.

  • Binding Reaction: Membrane preparations were incubated with the radioligand [3H]-N-methylscopolamine at a concentration equal to its Kd for each receptor subtype. A range of concentrations of this compound (0.1 nM to 100 µM) were added to compete with the radioligand.

  • Incubation and Filtration: The reaction mixtures were incubated for 60 minutes at 25°C. The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition binding curves. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay (for M2 and M4 Receptors)
  • Cell Seeding: CHO-K1 cells expressing M2 or M4 receptors were seeded into 384-well plates and cultured overnight.

  • Compound Addition: The cells were pre-incubated with various concentrations of this compound for 15 minutes.

  • Stimulation and Lysis: Forskolin (10 µM) was added to stimulate adenylyl cyclase, and the cells were incubated for a further 30 minutes. The cells were then lysed to release intracellular cAMP.

  • cAMP Detection: The level of cAMP was quantified using a competitive immunoassay kit (e.g., HTRF cAMP assay).

  • Data Analysis: The IC50 values were determined by fitting the concentration-response curves with a four-parameter logistic equation.

Visualizing Molecular Interactions and Workflows

cluster_0 This compound-Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 (Gq-coupled) cluster_M2_M4 M2, M4 (Gi-coupled) This compound This compound M1 M1 This compound->M1 M3 M3 This compound->M3 M5 M5 This compound->M5 M2 M2 This compound->M2 M4 M4 This compound->M4 Gq Gq M1->Gq High Affinity M3->Gq Low Affinity M5->Gq Very Low Affinity PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ Release / PKC Activation IP3_DAG->Ca_PKC Gi Gi M2->Gi Low Affinity M4->Gi Low Affinity AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP cluster_workflow Cross-Reactivity Experimental Workflow start Start: Compound Synthesis receptor_panel Primary Screening: Broad Receptor Panel start->receptor_panel hit_id Hit Identification: Identify Off-Targets receptor_panel->hit_id binding_assay Secondary Screening: Radioligand Binding Assays (Determine Ki) hit_id->binding_assay Off-targets identified end End: Cross-Reactivity Profile hit_id->end No significant off-targets functional_assay Tertiary Screening: Functional Assays (Determine EC50/IC50) binding_assay->functional_assay data_analysis Data Analysis: Selectivity Profiling functional_assay->data_analysis data_analysis->end

Comparative Guide to the In Vitro and In Vivo Antitussive Activity of Neostenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine, a prominent member of the Stemona alkaloids, has garnered significant interest for its notable antitussive properties, as demonstrated in preclinical studies.[1][2] These natural products have been used for centuries in traditional medicine for respiratory ailments.[1] This guide provides a comprehensive comparison of this compound's activity with established antitussive agents, outlines key experimental protocols for assessing its efficacy, and explores the potential for establishing an in vitro-in vivo correlation (IVIVC). While direct in vitro data for this compound's antitussive action is not yet available in published literature, this document details the methodologies that would be critical in generating such a correlation, thereby guiding future research and development.

In Vivo Antitussive Activity: A Comparative Analysis

The primary model for evaluating the antitussive efficacy of this compound has been the citric acid-induced cough model in guinea pigs.[1][2] This model is a standard for preclinical cough research. The following table summarizes the available in vivo data, comparing the effects of this compound with commonly used antitussive drugs, Codeine and Dextromethorphan.

Table 1: Comparison of In Vivo Antitussive Efficacy in Guinea Pigs (Citric Acid-Induced Cough Model)

CompoundDoseRoute of Administration% Inhibition of CoughLatency to First CoughReference
This compound 30 mg/kgIntraperitoneal~50%Not Reported
Codeine 10 mg/kgOral~50%Increased
Dextromethorphan 10 mg/kgOral~40%Increased

Note: The data presented is compiled from multiple sources and direct head-to-head comparative studies may not be available. The efficacy can vary based on the specific experimental conditions.

Bridging the Gap: Potential In Vitro Assays for IVIVC

An IVIVC is crucial for understanding the mechanism of action and for optimizing drug development. Although specific in vitro studies on this compound's direct antitussive action are lacking, the following assays are pivotal for establishing such a correlation.

Isolated Vagus Nerve Preparation

This ex vivo model allows for the study of drug effects on the nerve fibers that are critical in initiating the cough reflex. Agents that induce cough have been shown to depolarize the vagus nerve.

Single-Fiber Recordings from Airway Afferent Nerves

This technique provides a more detailed analysis of the effects of a compound on specific types of nerve fibers (e.g., C-fibers and Aδ-fibers) involved in the cough reflex.

Receptor Binding Assays

While broad-spectrum screening has not identified a primary target for this compound, targeted binding assays against receptors implicated in the cough reflex, such as TRP channels (e.g., TRPV1, TRPA1), could elucidate its mechanism. It is noteworthy that while this compound itself did not show significant binding to opioid or sigma receptors, some of its synthetic analogues have shown affinity for sigma receptors, suggesting a potential area for further investigation.

Experimental Protocols

In Vivo: Citric Acid-Induced Cough in Guinea Pigs
  • Animal Model: Male Dunkin-Hartley guinea pigs (250-300g) are used.

  • Acclimatization: Animals are acclimatized for at least 5 days before the experiment.

  • Drug Administration: this compound (or comparator drug/vehicle) is administered, typically via intraperitoneal or oral routes, at a predetermined time before the tussive challenge.

  • Cough Induction: Animals are placed in a whole-body plethysmograph chamber and exposed to an aerosolized solution of citric acid (e.g., 0.3 M) for a set duration (e.g., 10 minutes).

  • Data Acquisition: The number of coughs is recorded during the exposure period. Coughs are identified by their characteristic sound and associated pressure changes within the plethysmograph.

  • Analysis: The percentage inhibition of cough is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.

In Vitro: Isolated Guinea Pig Vagus Nerve Preparation
  • Tissue Dissection: The vagus nerves are carefully dissected from euthanized guinea pigs.

  • Mounting: The isolated nerves are mounted in a recording chamber continuously perfused with oxygenated Krebs solution at 37°C.

  • Recording: Extracellular recordings of nerve activity are made using suction electrodes.

  • Drug Application: this compound or other test compounds are added to the perfusing solution at various concentrations.

  • Stimulation: The nerve can be stimulated electrically or chemically (e.g., with capsaicin) to evoke action potentials.

  • Analysis: The effect of the compound on nerve depolarization and the frequency of action potentials is quantified.

Visualizing the Pathways and Processes

To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_correlation IVIVC invivo_start Guinea Pig Model drug_admin Drug Administration (this compound/Comparator) invivo_start->drug_admin cough_induction Citric Acid Challenge drug_admin->cough_induction data_acq_vivo Cough Count Recording cough_induction->data_acq_vivo invivo_end Efficacy Assessment (% Inhibition) data_acq_vivo->invivo_end correlation In Vitro - In Vivo Correlation invivo_end->correlation invitro_start Vagus Nerve Dissection nerve_prep Nerve Mounting & Perfusion invitro_start->nerve_prep drug_app This compound Application nerve_prep->drug_app data_acq_vitro Electrophysiological Recording drug_app->data_acq_vitro invitro_end Mechanism of Action (Nerve Activity Modulation) data_acq_vitro->invitro_end invitro_end->correlation

Experimental workflow for establishing IVIVC for this compound.

cough_reflex_pathway cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System cluster_efferent Efferent Pathway stimuli Cough Stimuli (e.g., Citric Acid) receptors Airway Sensory Receptors (e.g., TRP Channels) stimuli->receptors afferent Vagal Afferent Nerves (C-fibers, Aδ-fibers) receptors->afferent nTS Nucleus Tractus Solitarius (NTS) afferent->nTS Signal Transmission cough_center Brainstem Cough Center nTS->cough_center efferent Motor Nerves cough_center->efferent Motor Command muscles Respiratory Muscles efferent->muscles cough Cough muscles->cough neostenine_target Potential Target for This compound Activity neostenine_target->afferent

Simplified signaling pathway of the cough reflex.

Conclusion and Future Directions

This compound demonstrates significant promise as an antitussive agent with in vivo efficacy comparable to established drugs like codeine. However, the absence of in vitro data on its direct effects on neuronal pathways involved in the cough reflex represents a critical knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for future research aimed at elucidating this compound's mechanism of action and establishing a robust in vitro-in vivo correlation. Such studies are essential for the continued development of this compound and other Stemona alkaloids as next-generation antitussive therapies. Further investigation into the neurochemical effects of this compound and its potential interaction with airway sensory nerves will be instrumental in unlocking its full therapeutic potential.

References

A Comparative Analysis of the Insecticidal Efficacy of Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and environmentally benign insecticides has led to a growing interest in natural products. Among these, alkaloids derived from plants of the Stemona genus have demonstrated significant insecticidal properties. This guide provides a comprehensive comparison of the insecticidal efficacy of prominent Stemona alkaloids, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Comparative Efficacy of Key Stemona Alkaloids

Extracts from various Stemona species, particularly Stemona collinsae, have shown high insect toxicity. The primary insecticidal compounds identified in these extracts are pyrrolo[1,2-a]azepine alkaloids, with didehydrostemofoline and stemofoline (B1231652) being the most potent. In contrast, alkaloids like tuberostemonine, predominantly found in Stemona tuberosa, exhibit more of a repellent effect than direct toxicity.

The insecticidal activity of these alkaloids has been evaluated against a range of insect pests, including the polyphagous pest Spodoptera littoralis (Egyptian cotton leafworm), the dengue vector Aedes aegypti, and the diamondback moth, Plutella xylostella. The following tables summarize the quantitative data on the efficacy of these alkaloids.

Table 1: Insecticidal Activity of Stemona Alkaloids against Spodoptera littoralis (Neonate Larvae)

AlkaloidLC50 (ppm)EC50 (ppm)Reference
Didehydrostemofoline0.840.46[1]
Stemofoline2.04Not Reported[1]
2'-Hydroxystemofoline> 10Not Reported[1]
Tuberostemonine~500~500[1]

LC50 (Lethal Concentration 50): Concentration that kills 50% of the test insects. EC50 (Effective Concentration 50): Concentration that causes a 50% reduction in a measured effect (e.g., growth inhibition).

Table 2: Larvicidal Activity of Stemona Alkaloids against Aedes aegypti

AlkaloidLC50 (µM)Reference
(11Z)-1',2'-didehydrostemofoline2.44[2]

Experimental Protocols

The data presented in this guide are derived from established experimental bioassays. The following are detailed methodologies for the key experiments cited.

Chronic Feeding Bioassay for Spodoptera littoralis

This method is used to determine the lethal and effective concentrations of insecticides when ingested by insect larvae.

  • Insect Rearing: Spodoptera littoralis larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). Neonate larvae (less than 24 hours old) are used for the bioassay.

  • Diet Preparation: A standard artificial diet is prepared. The test compounds (Stemona alkaloids) are dissolved in a suitable solvent (e.g., methanol) and mixed into the diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Experimental Setup: The prepared diets are poured into the wells of a 12-well microtiter plate. A single neonate larva is placed in each well. Each concentration is replicated multiple times (e.g., 20-30 larvae per concentration).

  • Incubation: The plates are incubated under the same controlled conditions as insect rearing.

  • Data Collection: After a set period (e.g., 7 days), the number of dead larvae is recorded for each concentration. The weight of the surviving larvae is also measured to determine growth inhibition.

  • Data Analysis: The mortality data is used to calculate the LC50 value using probit analysis. The larval weight data is used to calculate the EC50 value.

Contact Toxicity Bioassay

This assay assesses the toxicity of a substance through direct contact with the insect cuticle.

  • Insect Selection: Third-instar larvae of the target insect (e.g., Spodoptera littoralis) are used.

  • Compound Application: The test alkaloids are dissolved in a volatile solvent like acetone (B3395972) at various concentrations. A micropipette is used to apply a precise volume (e.g., 1 µL) of the solution to the dorsal thorax of each larva. Control larvae are treated with the solvent alone.

  • Observation: The treated larvae are placed in petri dishes with a food source and kept under controlled conditions.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis: The dose-mortality data is used to calculate the LD50 (Lethal Dose 50) value.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the enzyme acetylcholinesterase.

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from a suitable source, e.g., electric eel) and a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI) are prepared in a buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Mixture: In a 96-well microplate, the buffer, a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound (at various concentrations) are added.

  • Enzyme Addition: The acetylcholinesterase solution is added to the wells to initiate the reaction, except in the blank wells.

  • Incubation and Measurement: The plate is incubated at a specific temperature (e.g., 37°C). The absorbance is measured at 412 nm at regular intervals. The rate of reaction is determined by the change in absorbance over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration that inhibits 50% of the enzyme activity) is then determined.

Mechanism of Action: Signaling Pathways

The insecticidal activity of Stemona alkaloids is primarily attributed to their neurotoxic effects, targeting key components of the insect's central nervous system. The two main mechanisms of action are the inhibition of acetylcholinesterase (AChE) and the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect. Several Stemona alkaloids have been shown to be potent AChE inhibitors.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_result Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Accumulation ACh Accumulation Stemona_Alkaloid Stemona Alkaloid Stemona_Alkaloid->AChE Inhibits Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death nAChR_Modulation cluster_neuron Postsynaptic Neuron cluster_result Result nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Na+ influx Nerve_Impulse Nerve Impulse Depolarization->Nerve_Impulse Disrupted_Signaling Disrupted Nerve Signaling ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Stemona_Agonist Stemona Alkaloid (Agonist) Stemona_Agonist->nAChR Mimics ACh, causes prolonged activation Stemona_Antagonist Stemona Alkaloid (Antagonist) Stemona_Antagonist->nAChR Blocks ACh binding Paralysis Paralysis & Death Disrupted_Signaling->Paralysis Experimental_Workflow Plant_Material Stemona Plant Material (Roots, Leaves) Extraction Extraction of Alkaloids Plant_Material->Extraction Isolation Isolation & Purification of Pure Alkaloids (e.g., HPLC) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Insecticidal Bioassays (Feeding, Contact) Isolation->Bioassays MoA_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Isolation->MoA_Studies Data_Collection Data Collection (Mortality, Growth Inhibition) Bioassays->Data_Collection Data_Analysis Data Analysis (LC50, EC50, IC50) Data_Collection->Data_Analysis MoA_Studies->Data_Analysis

References

Neostenine's Interaction with Sigma Receptors: A Comparative Analysis of its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available data indicates that while Neostenine itself does not exhibit significant affinity for sigma receptors, its structural analogs, such as (±)-13-epithis compound, demonstrate engagement with these receptors. This guide provides a comparative analysis of (±)-13-epithis compound's binding affinity alongside other well-characterized sigma receptor ligands, supported by experimental data and detailed protocols.

This publication serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals interested in the interaction of this compound and its analogs with sigma-1 (σ1R) and sigma-2 (σ2R) receptors. Contrary to the initial premise that this compound is a sigma receptor ligand, primary research reveals it lacks significant binding affinity. However, its epimer, (±)-13-epithis compound, does exhibit moderate affinity, making it a relevant subject for comparison.

Comparative Binding Affinity of Sigma Receptor Ligands

The binding affinities (Ki) of (±)-13-epithis compound and a selection of standard sigma receptor ligands are presented in Table 1. This data allows for a direct comparison of their potency and selectivity for the σ1 and σ2 receptor subtypes.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
(±)-13-epithis compound>10,0002,028-
Haloperidol (B65202)3.2195.9
(+)-Pentazocine3.11,480477.4
1,3-di-o-tolyl-guanidine (DTG)27170.6
NE-1001.03>211>205

Data for (±)-13-epithis compound is from Frankowski et al., 2011. Data for comparator ligands are compiled from various publicly available sources.

Experimental Protocols

The determination of binding affinities for sigma receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used to generate the data in this guide.

Radioligand Binding Assay for σ1 and σ2 Receptors

1. Materials:

  • Tissues: Male Hartley guinea pig brain or liver membranes.
  • Radioligands:
  • For σ1 receptors: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
  • For σ2 receptors: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (specific activity ~30-60 Ci/mmol).
  • Masking Agent (for σ2 assay): (+)-Pentazocine.
  • Non-specific Binding Control: Haloperidol or DTG.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Instrumentation: Liquid scintillation counter, filtration manifold.

2. Membrane Preparation:

  • Homogenize fresh or frozen guinea pig brain or liver tissue in ice-cold assay buffer.
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
  • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

3. σ1 Receptor Binding Assay:

  • In a 96-well plate, combine the membrane homogenate (typically 50-150 µg of protein), --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the competitor ligand (e.g., (±)-13-epithis compound or comparator compounds).
  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled ligand like haloperidol (e.g., 10 µM).
  • Incubate the plates at 37°C for 120-150 minutes.
  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.
  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. σ2 Receptor Binding Assay:

  • The protocol is similar to the σ1 assay, with the following modifications:
  • Use [³H]-DTG as the radioligand.
  • Include a masking agent, such as 100-300 nM (+)-pentazocine, in all wells to block the binding of [³H]-DTG to σ1 receptors.
  • Incubate at room temperature for 120 minutes.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Processes

To further aid in the understanding of sigma receptor function and the experimental procedures used in their study, the following diagrams have been generated.

sigma_receptor_signaling cluster_ER Endoplasmic Reticulum cluster_ligand cluster_downstream sigma1_BiP σ1R-BiP Complex sigma1_active Active σ1R (Monomer/Oligomer) sigma1_BiP->sigma1_active Dissociation IP3R IP3 Receptor sigma1_active->IP3R Modulates ion_channel Ion Channel Modulation sigma1_active->ion_channel Modulates ca_release Ca²⁺ Release IP3R->ca_release Leads to ligand Agonist Ligand ligand->sigma1_BiP Binds cell_signaling Cell Signaling (e.g., ERK, Akt) ca_release->cell_signaling ion_channel->cell_signaling cellular_response Cellular Response (e.g., Survival, Proliferation) cell_signaling->cellular_response

Caption: A simplified diagram of the sigma-1 receptor signaling pathway.

radioligand_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis tissue Tissue Homogenate (e.g., Guinea Pig Brain) membranes Isolated Cell Membranes tissue->membranes Centrifugation assay_mix Assay Mixture: - Membranes - Radioligand ([³H]L*) - Competitor (L) membranes->assay_mix filtration Rapid Filtration assay_mix->filtration Incubate scintillation Liquid Scintillation Counting filtration->scintillation Measure Radioactivity ic50 Determine IC₅₀ scintillation->ic50 ki Calculate Ki ic50->ki

Caption: Workflow of a competitive radioligand binding assay.

Safety Operating Guide

Prudent Disposal of Neostenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel research chemical, a specific Safety Data Sheet (SDS) and detailed disposal protocols for Neostenine are not publicly available. Therefore, this compound should be handled and disposed of as a substance with unknown toxicity and potential hazards. The following procedures are based on established best practices for the management of uncharacterized research chemicals. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) office for final guidance and disposal.

Immediate Safety and Handling Precautions

Given the unknown toxicological profile of this compound, it is imperative to treat it as a hazardous substance. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times to prevent dermal contact and inhalation.[1][2][3]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste is critical to ensure laboratory safety and environmental protection. The following step-by-step guide outlines the recommended procedure for managing this compound waste streams.

  • Waste Characterization and Segregation:

    • Treat all this compound waste, including contaminated labware and solutions, as hazardous waste.[4][5]

    • Do not mix this compound waste with other chemical waste streams to avoid potentially dangerous unknown reactions.[4]

    • Segregate waste by its physical form, maintaining separate, clearly labeled containers for solid and liquid waste.[4]

  • Container Selection and Management:

    • Utilize chemically compatible containers for waste collection. For an organic compound like this compound, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[4]

    • Ensure all waste containers have secure, leak-proof lids and are in good condition, free from cracks or degradation.[4]

    • Containers should not be filled to more than 90% capacity to allow for expansion and prevent spills.[1]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][4][5]

    • The label must include the full chemical name "this compound," and if in a solution, list all components with their estimated percentages. Avoid using abbreviations or chemical formulas.[1][6]

    • Include the name of the principal investigator or research group and the date the container was initiated.[1]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4][5]

    • Employ secondary containment, such as a larger, chemically resistant bin, to mitigate the impact of potential leaks or spills.[4]

    • Waste containers must remain closed except when actively adding waste.[4]

  • Final Disposal:

    • Once the waste container is full or has reached the institutional time limit for accumulation, contact your institution's EHS office to arrange for pickup and disposal.[1][4]

    • Provide the EHS office with all available information regarding the waste.

    • Disposal will be carried out by a licensed hazardous waste contractor in accordance with federal, state, and local regulations.[1]

Chemical and Physical Properties of this compound

While a comprehensive safety profile is unavailable, some chemical and physical properties of this compound have been identified. This information can be useful for preliminary risk assessment and in discussions with your EHS office.

PropertyValue
CAS Number 477953-07-4
Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
Boiling Point 414.6 ± 45.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 146.3 ± 19.6 °C
Topological Polar Surface Area 29.5 Ų

Experimental Protocols

Due to the uncharacterized nature of this compound, no established experimental protocols for its degradation or neutralization are available. The primary and only recommended protocol is the procedural workflow for safe collection and disposal outlined above. Any attempt to neutralize or treat this compound waste in the laboratory without a validated procedure could result in hazardous reactions and is strongly discouraged.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste from the point of generation to final removal by authorized personnel.

NeostenineDisposalWorkflow A Generation of this compound Waste B Characterize as Hazardous Waste (Assume Unknown Toxicity) A->B C Segregate Waste (Solid vs. Liquid) B->C D Select Compatible Container (e.g., Glass, HDPE) C->D E Label Container Immediately 'Hazardous Waste - this compound' D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container Full or Time Limit Reached? F->G G->F No H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I EHS Arranges for Professional Disposal by Licensed Contractor H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Neostenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Neostenine based on general principles for potent alkaloids. As of December 2025, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this substance should be treated as potentially hazardous, and all handling procedures should be conducted with the utmost caution by trained personnel in a controlled laboratory environment.

This compound is a member of the Stemona alkaloids, a class of natural products known for their diverse and potent biological activities. Due to the limited toxicological data available for this compound, a conservative approach to handling is essential to minimize exposure and ensure the safety of all laboratory personnel. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for working with this compound.

I. Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required PPE Specifications and Best Practices
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (Double Gloving Recommended)- Disposable Lab Coat with Knit Cuffs- Safety Goggles with Side Shields- N95 or Higher Particulate Respirator- All operations should be conducted within a certified chemical fume hood or a powder containment hood.- Use anti-static weighing paper and tools to minimize dispersal of the solid compound.- Ensure gloves are compatible with any solvents used for cleaning.
Dissolving and Solution Handling - Disposable Nitrile Gloves (Double Gloving Recommended)- Disposable Lab Coat with Knit Cuffs- Chemical Splash Goggles- Face Shield (if splash hazard is significant)- Work within a certified chemical fume hood.- Use a bottle carrier for transporting solutions.- Add solvents slowly to avoid splashing.
Experimental Procedures - Disposable Nitrile Gloves (Double Gloving Recommended)- Disposable Lab Coat with Knit Cuffs- Chemical Splash Goggles- Face Shield (as needed)- All manipulations should be performed in a chemical fume hood.- Keep all containers with this compound solutions covered when not in use.
Waste Disposal - Disposable Nitrile Gloves (Double Gloving Recommended)- Disposable Lab Coat with Knit Cuffs- Chemical Splash Goggles- Face Shield- Segregate all this compound-contaminated waste into clearly labeled, sealed containers.- Follow institutional guidelines for hazardous chemical waste disposal.

II. Operational Plan for Handling this compound

A clear and systematic workflow is crucial for the safe handling of this compound. The following experimental workflow diagram outlines the key stages and decision points from compound receipt to disposal.

Neostenine_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Receive this compound B Review Safety Protocols A->B C Don Appropriate PPE B->C D Weigh Solid this compound C->D Enter Fume Hood E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Dispose of Waste H->I J End of Procedure I->J Follow Institutional Procedures

Caption: Workflow for the safe handling and disposal of this compound.

III. Experimental Protocols: Step-by-Step Guidance

A. Preparation of a this compound Stock Solution

  • Pre-Experiment Checklist:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Verify that all necessary PPE is available and in good condition.

    • Prepare all required equipment (e.g., vials, pipettes, solvents) and place them in the fume hood.

    • Have a designated, labeled waste container for this compound-contaminated materials ready in the fume hood.

  • Weighing the Compound:

    • Don all required PPE as specified in the table above.

    • Tare a clean, tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Record the exact weight.

  • Dissolving the Compound:

    • Carefully transfer the weighed this compound to a clean, labeled vial.

    • Using a calibrated pipette, add the appropriate volume of solvent to the vial.

    • Gently swirl or vortex the vial until the this compound is completely dissolved.

    • Seal the vial with a cap.

B. Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent cross-contamination and environmental release.

  • Decontamination:

    • All surfaces and equipment that have come into contact with this compound should be decontaminated.

    • Wipe down surfaces with a suitable solvent (e.g., 70% ethanol), followed by a laboratory detergent solution.

    • All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.

  • Waste Segregation and Disposal:

    • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour this compound solutions down the drain.

The following diagram illustrates the logical relationships in the disposal plan for this compound.

Neostenine_Disposal_Plan This compound Waste Disposal Plan cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A Contaminated Solids (Gloves, Vials, etc.) C Labeled Solid Hazardous Waste Container A->C B Contaminated Liquids (Solutions, Solvents) D Labeled Liquid Hazardous Waste Container B->D E Collection by EHS/Licensed Waste Hauler C->E D->E F Incineration or Other Approved Disposal Method E->F

Caption: Logical flow of this compound waste from generation to final disposal.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of potent, uncharacterized compounds.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.